Product packaging for 4-methoxy-N-(4-nitrophenyl)aniline(Cat. No.:CAS No. 730-11-0)

4-methoxy-N-(4-nitrophenyl)aniline

Cat. No.: B1608119
CAS No.: 730-11-0
M. Wt: 244.25 g/mol
InChI Key: YKTYQEDBWQCKII-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-nitrophenyl)aniline is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O3 B1608119 4-methoxy-N-(4-nitrophenyl)aniline CAS No. 730-11-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

730-11-0

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-nitroaniline

InChI

InChI=1S/C13H12N2O3/c1-18-13-8-4-11(5-9-13)14-10-2-6-12(7-3-10)15(16)17/h2-9,14H,1H3

InChI Key

YKTYQEDBWQCKII-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-methoxy-N-(4-nitrophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the organic compound 4-methoxy-N-(4-nitrophenyl)aniline. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and material science. This document summarizes key molecular identifiers, calculated and available experimental properties, and provides a general overview of synthetic approaches.

Core Physicochemical Properties

This compound, with the CAS number 730-11-0, is a substituted diphenylamine derivative. Its core structure consists of a 4-methoxyphenyl group and a 4-nitrophenyl group bonded to a central amine nitrogen. This compound is a solid at room temperature.

A summary of its key physicochemical properties is presented in the tables below. It is important to note that while some properties have been computationally predicted, experimental data for several parameters remain to be conclusively reported in the literature.

Table 1: Molecular Identifiers and Basic Properties

PropertyValueSource
IUPAC Name N-(4-methoxyphenyl)-4-nitroanilinePubChem[1]
CAS Number 730-11-0PubChem[1]
Molecular Formula C₁₃H₁₂N₂O₃PubChem[1]
Molecular Weight 244.25 g/mol PubChem[1]
Canonical SMILES COC1=CC=C(C=C1)NC2=CC=C(C=C2)--INVALID-LINK--[O-]PubChem[1]
InChIKey YKTYQEDBWQCKII-UHFFFAOYSA-NPubChem[1]
Physical State SolidSigma-Aldrich (for a similar compound)[2]

Table 2: Calculated Physicochemical Properties

PropertyValueSource
XLogP3 3.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 3PubChem
Topological Polar Surface Area 67.1 ŲPubChem[1]
Formal Charge 0PubChem

Table 3: Experimental Physicochemical Properties (Limited Data)

PropertyValueSource/Notes
Melting Point Not explicitly reported for this specific isomer. A related isomer, N-(4-Methoxyphenyl)-2-nitroaniline, has a melting point of 87-91 °C.[3]
Boiling Point Not experimentally determined.
Solubility No quantitative data available. Expected to be soluble in common organic solvents.
pKa Not experimentally determined.

Spectroscopic Data

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: PubChem indicates the availability of ¹³C NMR spectra.[1] Detailed spectra with peak assignments would be invaluable for confirming the substitution pattern on the aromatic rings.

  • Mass Spectrometry (MS): GC-MS data is available, with major fragments observed at m/z 244, 229, and 183.[1] The peak at m/z 244 corresponds to the molecular ion [M]⁺.

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are available.[1] Key characteristic peaks would include N-H stretching, C-O stretching of the methoxy group, and strong symmetric and asymmetric stretching of the nitro group.

Synthesis Methodologies

The synthesis of this compound can be approached through established methods for the formation of diarylamines. Two prominent strategies are the Ullmann condensation and the Buchwald-Hartwig amination.

General Synthetic Approach

A logical synthetic pathway would involve the coupling of p-anisidine with a 4-halonitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene.

Synthesis p_anisidine p-Anisidine reagents Catalyst + Base (e.g., Pd catalyst/ligand + base or Cu catalyst + base) p_anisidine->reagents halonitrobenzene 4-Halonitrobenzene (X = F, Cl, Br, I) halonitrobenzene->reagents product This compound reagents->product Coupling Reaction

Caption: General synthetic scheme for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported. However, the following sections outline the general procedures for the two most likely synthetic routes.

1. Ullmann Condensation

The Ullmann condensation is a classical method for forming carbon-nitrogen bonds, typically employing a copper catalyst.

  • Reactants: p-Anisidine and 4-halonitrobenzene (preferably 4-iodonitrobenzene or 4-bromonitrobenzene).

  • Catalyst: Copper powder, copper(I) iodide (CuI), or copper(I) oxide (Cu₂O).

  • Base: A strong base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH).

  • Solvent: A high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • General Procedure:

    • A mixture of p-anisidine, 4-halonitrobenzene, the copper catalyst, and the base is heated in the chosen solvent at elevated temperatures (typically >150 °C) for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.

Ullmann_Workflow start Combine Reactants, Catalyst, and Base in Solvent heat Heat Reaction Mixture (e.g., >150 °C) start->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography/Recrystallization) workup->purify product This compound purify->product

Caption: Experimental workflow for Ullmann condensation.

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions than the Ullmann condensation.

  • Reactants: p-Anisidine and 4-halonitrobenzene (a wide range of aryl halides can be used).

  • Catalyst: A palladium precursor such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂).

  • Ligand: A bulky electron-rich phosphine ligand, for example, Xantphos, BINAP, or a biarylphosphine ligand.

  • Base: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

  • Solvent: An anhydrous aprotic solvent such as toluene or dioxane.

  • General Procedure:

    • The palladium precursor, ligand, base, p-anisidine, and 4-halonitrobenzene are combined in an inert atmosphere (e.g., under argon or nitrogen).

    • Anhydrous solvent is added, and the mixture is heated (typically between 80-110 °C) until the starting materials are consumed, as monitored by TLC or GC-MS.

    • The reaction is quenched, and the product is isolated and purified using standard techniques.

Buchwald_Hartwig_Workflow setup Combine Pd Catalyst, Ligand, Base, and Reactants under Inert Atmosphere reaction Heat in Anhydrous Solvent (e.g., 80-110 °C) setup->reaction monitoring Monitor Reaction Progress reaction->monitoring quenching Quench Reaction and Isolate Crude Product monitoring->quenching Completion purification Purify by Chromatography quenching->purification final_product This compound purification->final_product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity and associated signaling pathways of this compound. However, the structural motifs present in the molecule, namely the nitroaniline and methoxy aniline substructures, are found in various biologically active compounds. For instance, nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates, and aniline derivatives are known to have a wide range of pharmacological activities. Further research is required to elucidate the specific biological effects and mechanism of action of this compound.

Conclusion

This technical guide has summarized the available physicochemical properties of this compound. While key molecular identifiers and some calculated properties are established, a significant gap exists in the experimental data for fundamental properties such as melting point, boiling point, and solubility. Detailed, validated experimental protocols for its synthesis and comprehensive spectroscopic characterization are also areas that would benefit from further public research. Moreover, the biological activity of this compound remains an unexplored area, offering potential opportunities for future investigation in drug discovery and development. Researchers are encouraged to perform experimental validation of the properties outlined in this guide and to explore the potential applications of this molecule.

References

4-methoxy-N-(4-nitrophenyl)aniline structural formula and IUPAC name.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-methoxy-N-(4-nitrophenyl)aniline, a diarylamine compound of interest in organic synthesis. It details the compound's structural formula, IUPAC name, physicochemical properties, and spectral data. Furthermore, this guide outlines detailed synthetic protocols based on modern cross-coupling methodologies and visualizes these synthetic pathways.

Chemical Identity and Structure

The chemical compound of interest is identified by the IUPAC name N-(4-methoxyphenyl)-4-nitroaniline .[1] It belongs to the class of diarylamines, characterized by a central nitrogen atom bonded to two aryl groups. In this case, the aryl groups are a 4-methoxyphenyl group and a 4-nitrophenyl group.

  • Molecular Formula: C₁₃H₁₂N₂O₃[1]

  • Canonical SMILES: COC1=CC=C(C=C1)NC2=CC=C(C=C2)--INVALID-LINK--[O-][1]

  • InChI Key: YKTYQEDBWQCKII-UHFFFAOYSA-N[1]

The structure consists of a p-anisidine moiety linked to a p-nitrobenzene ring via a secondary amine bridge.

Physicochemical and Spectral Data

The key computed properties of this compound are summarized below for reference.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight 244.25 g/mol PubChem[1]
Exact Mass 244.08479225 DaPubChem[1]
CAS Number 730-11-0PubChem[1]
Topological Polar Surface Area 67.1 ŲPubChem[1]
XLogP3 3.6PubChem[1]

Table 2: Spectral Data Summary

Data TypeDetailsSource Database
¹³C NMR Spectra AvailableSpectraBase[1]
Mass Spectrometry (GC-MS) Top peaks at m/z 244, 229, 183NIST Mass Spectrometry Data Center[1]
IR Spectra Vapor Phase IR Spectra availableSpectraBase[1]

Experimental Protocols: Synthesis of Diarylamines

The synthesis of diarylamines such as this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions, which offer high efficiency and broad substrate scope.[2][3][4] The Buchwald-Hartwig amination is a state-of-the-art method for this transformation.[2][4][5] An alternative, more classical approach is the copper-catalyzed Ullmann condensation.[6][7][8]

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of an aryl halide with an amine.[3][4]

Reactants:

  • 4-methoxyaniline (p-anisidine)

  • 1-bromo-4-nitrobenzene (or 1-iodo-4-nitrobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand)

  • Base (e.g., Cs₂CO₃ or NaOt-Bu)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).

  • Add the base (1.5-2.0 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the 4-methoxyaniline (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualizations: Synthetic Workflows

The following diagrams illustrate the logical workflows for the primary synthetic routes to diarylamines.

Buchwald_Hartwig_Amination ArylHalide Aryl Halide (e.g., 1-bromo-4-nitrobenzene) ReactionVessel Inert Atmosphere Reaction Setup (80-120 °C) ArylHalide->ReactionVessel Amine Amine (e.g., 4-methoxyaniline) Amine->ReactionVessel CatalystSystem Pd Catalyst + Ligand (e.g., Pd₂(dba)₃ + Xantphos) CatalystSystem->ReactionVessel Base Base (e.g., Cs₂CO₃) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., Toluene) Solvent->ReactionVessel Workup Workup & Purification (Filtration, Chromatography) ReactionVessel->Workup Reaction Mixture Product 4-methoxy-N- (4-nitrophenyl)aniline Workup->Product Isolated Product

Caption: Logical workflow for the Buchwald-Hartwig amination synthesis.

Ullmann_Condensation ArylHalide Aryl Halide (e.g., 1-iodo-4-nitrobenzene) ReactionVessel High Temperature Reaction Setup (>150 °C) ArylHalide->ReactionVessel Amine Amine (e.g., 4-methoxyaniline) Amine->ReactionVessel CatalystSystem Copper Catalyst (e.g., CuI) CatalystSystem->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Solvent High-Boiling Solvent (e.g., DMF, Pyridine) Solvent->ReactionVessel Workup Workup & Purification ReactionVessel->Workup Reaction Mixture Product 4-methoxy-N- (4-nitrophenyl)aniline Workup->Product Isolated Product

Caption: Logical workflow for the classical Ullmann condensation synthesis.

References

Technical Guide: Physicochemical Properties and Synthetic Overview of N-(4-methoxyphenyl)-4-nitroaniline (CAS 730-11-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methoxyphenyl)-4-nitroaniline, identified by the CAS number 730-11-0, is an organic compound belonging to the nitroaniline family. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed, representative synthetic protocol, and essential safety information. While this document focuses on the chemical characteristics of the compound, it is important to note that a thorough review of scientific literature did not yield specific information on its biological activity or associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers interested in this molecule.

Chemical and Physical Properties

The fundamental chemical and computed physical properties of N-(4-methoxyphenyl)-4-nitroaniline are summarized in the tables below. This data has been aggregated from various chemical databases and computational models to provide a concise reference.

Table 1: General Chemical Information

IdentifierValue
CAS Number 730-11-0
IUPAC Name N-(4-methoxyphenyl)-4-nitroaniline
Synonyms 4-methoxy-N-(4-nitrophenyl)aniline, Benzenamine, 4-methoxy-N-(4-nitrophenyl)-
Molecular Formula C₁₃H₁₂N₂O₃[1]
Molecular Weight 244.25 g/mol [1]
Appearance Orange solid

Table 2: Computed Physicochemical Data

PropertyValueReference
XLogP3 3.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 67.1 Ų[1]
Exact Mass 244.08479225 Da[1]
Monoisotopic Mass 244.08479225 Da[1]

Experimental Protocols

While specific experimental literature for the synthesis of N-(4-methoxyphenyl)-4-nitroaniline is limited, a representative protocol can be derived from established methods for the synthesis of similar substituted nitroanilines, such as condensation reactions. The following is a generalized procedure.

Synthesis of N-(4-methoxyphenyl)-4-nitroaniline via Condensation Reaction

This protocol is based on the condensation of a substituted aniline with a nitro-substituted aryl halide.

Materials:

  • 4-methoxyaniline (p-anisidine)

  • 1-chloro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Copper (I) iodide (CuI)

  • Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-methoxyaniline (1.0 eq), 1-chloro-4-nitrobenzene (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper (I) iodide (0.1 eq).

  • Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.

  • The reaction mixture is heated to a temperature of 120-140°C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then diluted with ethyl acetate and washed several times with water and brine solution to remove DMF and inorganic salts.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure N-(4-methoxyphenyl)-4-nitroaniline.

Characterization: The structure and purity of the synthesized compound can be confirmed using the following standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, C-O, and NO₂ stretching vibrations.[2][3]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of N-(4-methoxyphenyl)-4-nitroaniline.

Synthesis_Workflow Reactants Reactants (4-methoxyaniline, 1-chloro-4-nitrobenzene, K2CO3, CuI) Reaction Condensation Reaction (DMF, 120-140°C) Reactants->Reaction Workup Aqueous Workup (Extraction with Ethyl Acetate) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Product N-(4-methoxyphenyl)-4-nitroaniline Purification->Product Characterization Characterization Product->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR FTIR FTIR Characterization->FTIR MS Mass Spectrometry Characterization->MS MP Melting Point Characterization->MP

Caption: Workflow for the synthesis and characterization of N-(4-methoxyphenyl)-4-nitroaniline.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature and patent databases did not reveal any specific studies on the biological activity, mechanism of action, or involvement in signaling pathways of N-(4-methoxyphenyl)-4-nitroaniline. Research on related methoxy- and hydroxy-substituted heteroaromatic amides suggests a potential for various biological activities, including antioxidative and antiproliferative effects.[4][5] However, without direct experimental evidence for the title compound, any such potential remains speculative.

Safety and Handling

General Precautions:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This technical guide provides a summary of the currently available chemical information for N-(4-methoxyphenyl)-4-nitroaniline (CAS 730-11-0). Further research is required to elucidate its biological properties and potential applications in drug development and other scientific fields.

References

Spectroscopic and Spectrometric Analysis of N-(4-methoxyphenyl)-4-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound N-(4-methoxyphenyl)-4-nitroaniline. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development by presenting key analytical data in a structured and accessible format.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for N-(4-methoxyphenyl)-4-nitroaniline.

Table 1: ¹H NMR and ¹³C NMR Spectral Data
Nucleus Chemical Shift (δ) ppm Assignment
¹HData not available in search results-
¹³CData not available in search results-

Note: Specific experimental ¹H and ¹³C NMR data for N-(4-methoxyphenyl)-4-nitroaniline was not found in the publicly available literature searched.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group Assignment
Data not available in search results-

Note: Specific experimental IR absorption data for N-(4-methoxyphenyl)-4-nitroaniline was not found in the publicly available literature searched.

Table 3: Mass Spectrometry Data
m/z Relative Intensity Assignment
244Top Peak[M]⁺ (Molecular Ion)[1]
2292nd HighestFragment Ion[1]
1833rd HighestFragment Ion[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectral data presented above. These protocols are based on standard techniques for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Approximately 5-10 mg of purified N-(4-methoxyphenyl)-4-nitroaniline is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired at room temperature. Standard acquisition parameters include a 30-45° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The KBr pellet or thin film is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum displays the percentage of transmittance versus the wavenumber. The absorption bands are analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure:

  • Sample Introduction: The sample is introduced into the ion source of the mass spectrometer. In a GC-MS system, the sample is first vaporized and passed through a GC column to separate it from any impurities.

  • Ionization: The sample molecules are ionized, typically using Electron Ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. Other peaks represent fragment ions, which provide information about the structure of the molecule.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of N-(4-methoxyphenyl)-4-nitroaniline.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectral Analysis cluster_data Data Interpretation synthesis Synthesis of N-(4-methoxyphenyl)-4-nitroaniline purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation for Analysis purification->sample_prep nmr NMR Spectroscopy (¹H & ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Spectral Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for the synthesis and spectral analysis of N-(4-methoxyphenyl)-4-nitroaniline.

References

Molecular weight and formula of 4-methoxy-N-(4-nitrophenyl)aniline.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-methoxy-N-(4-nitrophenyl)aniline, a molecule of interest in various research and development domains.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. These data are essential for experimental design, analytical characterization, and computational modeling.

ParameterValueSource
Molecular FormulaC₁₃H₁₂N₂O₃PubChem[1]
Molecular Weight244.25 g/mol PubChem[1]
IUPAC NameN-(4-methoxyphenyl)-4-nitroanilinePubChem[1]
CAS Number730-11-0PubChem[1]

Chemical Structure and Properties

This compound is an aromatic amine derivative. Its structure consists of a 4-methoxyphenyl group and a 4-nitrophenyl group bonded to a central nitrogen atom. The presence of both an electron-donating methoxy group (-OCH₃) and an electron-withdrawing nitro group (-NO₂) on the phenyl rings significantly influences the molecule's electronic properties and reactivity.

Experimental Protocols

While specific experimental protocols are highly dependent on the research context, a general methodology for the synthesis of similar diarylamines often involves a Buchwald-Hartwig amination or a similar cross-coupling reaction. A generalized workflow for such a synthesis is outlined below.

experimental_workflow Generalized Synthetic Workflow reagents Reactants: - 4-nitroaniline - 4-bromoanisole reaction Reaction Mixture reagents->reaction catalyst Catalyst System: - Palladium Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., BINAP) catalyst->reaction base Base: - Sodium tert-butoxide base->reaction solvent Solvent: - Toluene solvent->reaction heating Heating under Inert Atmosphere (e.g., 80-110 °C) reaction->heating workup Aqueous Workup and Extraction heating->workup purification Purification: - Column Chromatography workup->purification product Final Product: This compound purification->product signaling_pathway_investigation Investigative Logic for Pathway Analysis compound 4-methoxy-N- (4-nitrophenyl)aniline nitro_moiety Nitroaromatic Moiety compound->nitro_moiety methoxy_moiety Methoxy-aniline Moiety compound->methoxy_moiety nitroreductase Nitroreductase Activity Assay nitro_moiety->nitroreductase kinase Kinase Inhibition Assays methoxy_moiety->kinase hypoxia Hypoxia-related Pathways nitroreductase->hypoxia downstream Downstream Signaling Analysis (e.g., Western Blot, qPCR) hypoxia->downstream kinase->downstream cellular Cellular Phenotype Assays (e.g., Proliferation, Apoptosis) downstream->cellular

References

The Multifaceted Biological Activities of Nitro-Substituted Diarylamines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Nitro-substituted diarylamines, a class of aromatic compounds characterized by the presence of one or more nitro groups, are emerging as a significant area of interest in medicinal chemistry and drug discovery. These compounds have demonstrated a broad spectrum of biological activities, including antioxidant, cytotoxic, and antimicrobial properties. This technical guide provides a comprehensive overview of the current research, detailing the pharmacological data, experimental methodologies, and underlying mechanisms of action for researchers, scientists, and drug development professionals.

The introduction of a nitro group onto the diarylamine scaffold profoundly influences the molecule's electronic properties, often enhancing its biological efficacy. The electron-withdrawing nature of the nitro group can modulate the reactivity of the diarylamine core, leading to a range of pharmacological effects.[1][2][3][4] This has spurred the synthesis and evaluation of numerous derivatives, with promising results in various therapeutic areas.

Antioxidant Activity

Nitro-substituted diarylamines have been investigated for their potential to combat oxidative stress, a key factor in numerous disease pathologies. Certain derivatives have shown potent radical scavenging activity and the ability to inhibit lipid peroxidation.

For instance, aminodiarylamines derived from the reduction of nitro compounds have demonstrated significant antioxidant potential.[5] One study on aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series, prepared from the reduction of their nitro precursors, revealed notable efficacy. An aminodiarylamine with the amino group in the para position to the NH bridge exhibited an EC50 value of 7 µM for the inhibition of thiobarbituric acid reactive substances (TBARS) formation in porcine brain homogenates, a value lower than the standard antioxidant, trolox.[5] The same compound also showed an EC50 of 41 µM in the β-carotene-linoleate system.[5] Another derivative with an ortho-amino group and a para-methoxy group displayed efficient radical scavenging activity (RSA) with an EC50 of 63 µM and a reducing power (RP) with an EC50 of 33 µM.[5] The antioxidant properties of substituted diarylamines in the benzo[b]thiophene series have also been evaluated, highlighting the importance of structure-activity relationships.[6]

Compound ClassAssayResult (EC50/IC50)Reference
Aminodi(hetero)arylamines (thieno[3,2-b]pyridine series, para-amino)TBARS Inhibition (porcine brain)7 µM[5]
Aminodi(hetero)arylamines (thieno[3,2-b]pyridine series, para-amino)β-carotene-linoleate system41 µM[5]
Aminodi(hetero)arylamines (thieno[3,2-b]pyridine series, ortho-amino, para-methoxy)Radical Scavenging Activity (RSA)63 µM[5]
Aminodi(hetero)arylamines (thieno[3,2-b]pyridine series, ortho-amino, para-methoxy)Reducing Power (RP)33 µM[5]
2-substituted-5-nitro-benzimidazole derivativesAntioxidant ActivityIC50: 3.17 to 7.59 µg/mL[7]
NitrochalconesDPPH free radical scavengingMore effective than ascorbic acid[7]
Experimental Protocol: TBARS Assay

The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure lipid peroxidation. The protocol generally involves the following steps:

  • Sample Preparation: A homogenate of the target tissue (e.g., porcine brain) is prepared in a suitable buffer.

  • Induction of Peroxidation: Lipid peroxidation is induced in the homogenate, often using an iron-based system (e.g., FeSO4).

  • Incubation with Test Compound: The homogenate is incubated with various concentrations of the nitro-substituted diarylamine derivative or a standard antioxidant.

  • Reaction with Thiobarbituric Acid (TBA): After incubation, a solution of TBA is added to the mixture.

  • Heating: The mixture is heated (e.g., at 95°C) to facilitate the reaction between malondialdehyde (a byproduct of lipid peroxidation) and TBA, forming a colored adduct.

  • Quantification: The absorbance of the resulting pink-colored solution is measured spectrophotometrically (typically around 532 nm).

  • Calculation of Inhibition: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with the test compound to that of the control (without the test compound). The EC50 value is then determined.

TBARS_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Tissue Porcine Brain Tissue Homogenate Tissue Homogenate Tissue->Homogenate Homogenize in Buffer Induction Induce Lipid Peroxidation (e.g., FeSO4) Homogenate->Induction Incubation Incubate with Nitro-diarylamine Induction->Incubation TBA_Addition Add TBA Solution Incubation->TBA_Addition Heating Heat at 95°C TBA_Addition->Heating Measurement Measure Absorbance at 532 nm Heating->Measurement Calculation Calculate % Inhibition Measurement->Calculation EC50 Determine EC50 Value Calculation->EC50

Workflow for the TBARS Assay.

Cytotoxic Activity

A significant body of research has focused on the anticancer potential of nitro-substituted diarylamines. Several derivatives have exhibited potent cytotoxic effects against various human tumor cell lines.

One study detailed the design and synthesis of thirty diarylamines and diarylethers, which were evaluated for their cytotoxic activity against A549, KB, KB-vin, and DU145 human tumor cell lines.[8] Four lead compounds (11e, 12, 13a, and 13b) were identified with GI50 values ranging from 0.33 to 3.45 µM.[8] Structure-activity relationship (SAR) studies revealed that a diarylamine or diarylether core, along with meta-chloro and ortho-nitro groups on one of the aromatic rings, were crucial for cytotoxic activity.[8] Further investigation into the mechanism of action showed that some of these compounds inhibit Mer tyrosine kinase, a proto-oncogene implicated in various cancers, with IC50 values in the range of 2.2-3.0 µM.[8]

Another study on diarylamines with a 3-nitropyridine scaffold also reported promising antitumor activity.[9] Compounds A6 and B2 showed low micromolar GI50 values (1.55-2.10 µM) against A549, DU145, KB, and KB-vin cell lines.[9]

Compound/SeriesCell LinesActivity (GI50/IC50)TargetReference
Diarylamines/Diarylethers (Leads 11e, 12, 13a, 13b)A549, KB, KB-vin, DU145GI50: 0.33 - 3.45 µMMer tyrosine kinase (for 11e, 12, 13b)
Diarylamines/Diarylethers (Leads 11e, 12, 13b)Mer tyrosine kinaseIC50: 2.2 - 3.0 µMMer tyrosine kinase[8]
2,6-bis-anilino-3-nitropyridines (A6, B2)A549, DU145, KB, KB-vinGI50: 1.55 - 2.10 µMNot specified
2,6-bis-anilino-3-nitropyridines (A9)DU145, KB, KB-vinGI50: 1.55 - 2.10 µMNot specified[9]
Diamide and Carboxamide derivatives (C5, C6, C7, C11)SGC-7901, A875, HepG2Good cytotoxic effectApoptosis induction[10]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the nitro-substituted diarylamine for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT.

  • Incubation: The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 (concentration for 50% inhibition) is determined.

Kinase_Inhibition_Pathway cluster_pathway Mer Tyrosine Kinase Signaling cluster_inhibition Inhibition by Nitro-diarylamine Mer Mer Tyrosine Kinase Substrate Downstream Substrates Mer->Substrate Phosphorylation Proliferation Cell Proliferation, Survival, Migration Substrate->Proliferation Inhibitor Nitro-substituted Diarylamine Inhibitor->Mer Inhibits

Inhibition of Mer Tyrosine Kinase Signaling.

Antimicrobial Activity

Nitro-containing compounds have a long history of use as antimicrobial agents, and nitro-substituted diarylamines are no exception.[1][3][4][11] The nitro group is often a key pharmacophore, undergoing bioreduction within microbial cells to generate reactive intermediates that are toxic to the microorganism.[1][3][4]

Derivatives of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole have been synthesized and screened for their antibacterial activity.[12] Several of these compounds, including those with nitro furan, nitro thiophene, and nitro imidazole moieties, showed activity primarily against Gram-positive bacteria.[12] Specifically, compounds 6a, 6b, and 6d exhibited strong antibacterial effects against Gram-positive strains.[12]

The mechanism of antimicrobial action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group to form cytotoxic nitroso and hydroxylamine intermediates.[1][13] These reactive species can cause cellular damage, including DNA damage, leading to cell death.[1]

Compound SeriesTarget OrganismsActivityReference
2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives (6a, 6b, 6d)Gram-positive bacteriaStrong antibacterial effects[12]
Nitrated pyrrolomycinsS. aureus and Candida sp.MIC: 15.6–62.5 µg/mL[3]
Nitrotriazole derivativesM. tuberculosisInhibition in the range of 3–50 µM[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth.

  • Serial Dilutions: The nitro-substituted diarylamine is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Antimicrobial_Mechanism cluster_cell Microbial Cell Nitro_Diarylamine Nitro-substituted Diarylamine Nitroreductase Nitroreductase Enzyme Nitro_Diarylamine->Nitroreductase Enzymatic Reduction Reactive_Intermediates Reactive Nitroso and Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Cellular_Damage Cellular Damage (e.g., DNA damage) Reactive_Intermediates->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Proposed Antimicrobial Mechanism of Action.

Conclusion

Nitro-substituted diarylamines represent a versatile and promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as antioxidant, cytotoxic, and antimicrobial agents underscores their potential for the development of new therapeutic agents. Further research into the synthesis of novel derivatives, optimization of structure-activity relationships, and elucidation of their detailed mechanisms of action will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

Solubility profile of 4-methoxy-N-(4-nitrophenyl)aniline in common lab solvents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-methoxy-N-(4-nitrophenyl)aniline in common laboratory solvents. Due to a lack of publicly available experimental data, this document focuses on providing a robust framework for determining the solubility of this compound, including a detailed experimental protocol based on established methods.

Data Presentation

A thorough search of scientific literature and chemical databases did not yield quantitative solubility data for this compound. The table below is provided as a template for researchers to populate with their own experimental findings.

Table 1: Quantitative Solubility of this compound

Solvent CategorySolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)MethodNotes
Polar Protic WaterShake-Flask
EthanolShake-Flask
MethanolShake-Flask
IsopropanolShake-Flask
Polar Aprotic Dimethyl Sulfoxide (DMSO)Shake-Flask
Dimethylformamide (DMF)Shake-Flask
AcetonitrileShake-Flask
AcetoneShake-Flask
Nonpolar HexaneShake-Flask
TolueneShake-Flask
DichloromethaneShake-Flask
Diethyl EtherShake-Flask

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in various solvents. This method is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105.

2.1. Principle

An excess amount of the solid compound, this compound, is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is determined by a suitable analytical method.

2.2. Materials and Equipment

  • This compound (solid, of known purity)

  • Selected solvents (analytical grade or higher)

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled orbital shaker or magnetic stirrer with heating/cooling capabilities

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Vials for sample collection

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

2.3. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker and agitate at a constant, appropriate speed. The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours). The equilibration time should be determined by preliminary experiments, ensuring that the concentration of the solute in the liquid phase does not change over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the samples.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

    • Perform the experiment in triplicate for each solvent and report the average solubility and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

Solubility_Workflow start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) add_excess->equilibrate sediment Sedimentation of Excess Solid equilibrate->sediment sample Withdraw and Filter Supernatant sediment->sample quantify Quantify Solute Concentration (e.g., HPLC-UV) sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Shake-Flask Solubility Determination Workflow.

An In-depth Technical Guide to 4-methoxy-N-(4-nitrophenyl)aniline: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-(4-nitrophenyl)aniline is a diarylamine compound characterized by a methoxy group and a nitro group substituted on the two phenyl rings. This arrangement of electron-donating and electron-wasting groups imparts unique electronic properties to the molecule, making it a subject of interest in various chemical and biological studies. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known properties of this compound, with a focus on its relevance to researchers and professionals in drug development.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in modern chemical literature under a single, easily identifiable discovery paper. However, its creation is rooted in the foundational work on the synthesis of diarylamines, which dates back to the late 19th and early 20th centuries. The most probable early synthetic route to this compound would have been through a nucleophilic aromatic substitution (SNAr) reaction.

The reactivity of nitro-substituted aryl halides towards nucleophiles was a well-established principle in early organic chemistry. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, making reactions with amines like p-anisidine feasible. It is highly probable that this compound was first synthesized as part of broader studies on the reactivity of nitrophenyl halides with various aromatic amines.

Early methods for the synthesis of such diarylamines often involved uncatalyzed, high-temperature reactions, or the use of copper catalysis in what is now known as the Ullmann condensation. While a specific "discovery" paper for this exact molecule is not readily apparent, its existence is a logical consequence of the fundamental reactivity principles explored by early organic chemists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O₃PubChem[1]
Molecular Weight 244.25 g/mol PubChem[1]
CAS Number 730-11-0PubChem[1]
IUPAC Name N-(4-methoxyphenyl)-4-nitroanilinePubChem[1]
Computed XLogP3 3.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 244.08479225 DaPubChem[1]
Monoisotopic Mass 244.08479225 DaPubChem[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods, primarily revolving around the formation of the C-N bond between the two aromatic rings.

Nucleophilic Aromatic Substitution (SNAr)

This is the most classical and straightforward approach. The reaction involves the displacement of a halide (typically fluoride or chloride) from a nitro-activated benzene ring by an amine. The presence of the electron-withdrawing nitro group in the para position is crucial for the reaction to proceed efficiently.[2][3][4][5]

Reaction:

p-Anisidine + 1-halo-4-nitrobenzene → this compound + HX

Detailed Experimental Protocol (Hypothetical, based on established SNAr principles):

  • Reactants:

    • p-Anisidine (1.0 eq)

    • 1-Fluoro-4-nitrobenzene (1.0 eq) (Fluoroarenes are generally more reactive in SNAr than chloroarenes)[6][7][8]

    • A high-boiling polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

    • A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)) (to neutralize the generated acid)

  • Procedure: a. To a solution of p-anisidine in the chosen solvent, add the base and stir the mixture under an inert atmosphere (e.g., nitrogen or argon). b. Slowly add 1-fluoro-4-nitrobenzene to the reaction mixture. c. Heat the reaction mixture to a temperature between 100-150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. Pour the mixture into a large volume of cold water to precipitate the product. f. Collect the solid by filtration, wash with water, and dry under vacuum. g. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).

Modern Catalytic Methods

More contemporary and often milder methods for the synthesis of diarylamines can also be employed.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for C-N bond formation. It would involve the reaction of an aryl halide (e.g., 1-bromo-4-nitrobenzene) with p-anisidine in the presence of a palladium catalyst and a suitable phosphine ligand.

  • Ullmann Condensation: This copper-catalyzed reaction is a more traditional method for forming diarylamine linkages. It typically requires higher reaction temperatures than palladium-catalyzed methods.

Logical Workflow for Synthesis and Characterization

Caption: A logical workflow for the synthesis, purification, and characterization of this compound.

Spectroscopic Characterization Data

The following table summarizes the expected spectroscopic data for this compound, which is essential for its identification and characterization.

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons on both rings. The protons on the nitrophenyl ring will be deshielded (downfield) compared to those on the methoxyphenyl ring. A singlet for the methoxy group protons (around 3.8 ppm). A singlet or broad singlet for the N-H proton.
¹³C NMR Resonances for all 13 carbon atoms. The carbon attached to the nitro group will be significantly downfield. The carbon of the methoxy group will appear around 55 ppm.
IR Spectroscopy Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of aromatic rings (around 3000-3100 cm⁻¹), strong asymmetric and symmetric stretching of the nitro group (around 1500-1550 and 1300-1350 cm⁻¹ respectively), and C-O stretching of the methoxy group (around 1250 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (244.25).

Potential Applications and Biological Activity

Diarylamines are a significant class of compounds in medicinal chemistry and materials science.[9][10][11][12] While specific and extensive biological studies on this compound are not widely reported in publicly available literature, its structural motifs suggest several areas of potential interest for researchers.

  • Synthetic Intermediate: The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. This makes this compound a potential intermediate in the synthesis of more complex molecules, including potential drug candidates.[13]

  • Pharmacological Scaffold: The diarylamine scaffold is present in numerous biologically active compounds. The combination of the electron-donating methoxy group and the electron-withdrawing nitro group could be explored for its influence on the binding of the molecule to biological targets.

  • Materials Science: The electronic properties of this molecule, arising from the push-pull nature of its substituents, suggest potential applications in materials science, such as in the development of dyes or nonlinear optical materials.[13]

Currently, there is no specific signaling pathway that has been definitively associated with the action of this compound in the available literature. Research into its biological effects would be a novel area of investigation.

Signaling Pathway Exploration (Hypothetical)

Should this compound exhibit biological activity, for instance, as a kinase inhibitor (a common target for diarylamine-containing drugs), a hypothetical signaling pathway diagram could be conceptualized.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase Downstream Kinase (e.g., MAPK) Receptor->Kinase Activates Molecule 4-methoxy-N- (4-nitrophenyl)aniline Molecule->Kinase Inhibits TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Phosphorylates CellularResponse Cell Proliferation, Survival, etc. TranscriptionFactor->CellularResponse Regulates Gene Expression Leading to

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action if this compound were to act as a kinase inhibitor.

Conclusion

This compound is a classic example of a diarylamine whose origins lie in the fundamental principles of organic chemistry. While its specific discovery is not pinpointed to a single event, its synthesis is readily achievable through well-established methods like nucleophilic aromatic substitution. The compound's physicochemical properties are well-defined, and it holds potential as a synthetic intermediate and a scaffold for further exploration in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers and professionals, encouraging further investigation into the properties and potential applications of this intriguing molecule.

References

An In-depth Technical Guide to the Health and Safety of 4-methoxy-N-(4-nitrophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document synthesizes available data for 4-methoxy-N-(4-nitrophenyl)aniline (CAS 730-11-0). It is crucial to note that specific experimental health and safety data for this compound are limited. Therefore, this guide also includes information on structurally related compounds to infer potential hazards. All data should be handled with caution and interpreted by qualified professionals.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational models. The following table summarizes the key physical and chemical properties.

PropertyValueSource
CAS Number 730-11-0[1][2][3][4]
Molecular Formula C₁₃H₁₂N₂O₃[1][5]
Molecular Weight 244.25 g/mol [1][4][5]
Appearance Orange solid[4]
Melting Point 151 to 155 °C (in Xylene)[4]
Boiling Point (Predicted) 414.9 ± 30.0 °C at 760 Torr[4]
Density (Predicted) 1.276 ± 0.06 g/cm³ at 20 °C[4]
Storage Store in a dry, sealed container at room temperature (20 to 22 °C) or refrigerated at 2-8°C.[1][4]

Toxicological Data

No specific experimental toxicological data such as LD50 or LC50 values were found for this compound. However, data for structurally similar compounds can provide insights into its potential hazards. The following table summarizes available data for related aromatic amines and nitroaromatic compounds.

It is imperative to understand that the following data does not pertain to this compound but to the analogues listed.

CompoundCAS NumberToxicological DataGHS Hazard StatementsSource
4-methoxy-N-(4-nitrobenzyl)aniline 16035-87-3Acute Toxicity: Oral (Category 4)H302: Harmful if swallowed. H318: Causes serious eye damage.[6]
4-Nitroaniline 100-01-6LD50 Oral (Rat): 750 mg/kg.H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. H412: Harmful to aquatic life with long lasting effects.[7][8][9]
4-Methoxyaniline (p-Anisidine) 104-94-9Fatal if swallowed, in contact with skin or if inhaled. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life.H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. H400: Very toxic to aquatic life.[10]

Inferred Health and Safety Information

Based on the general properties of aromatic amines and nitroaromatic compounds, this compound should be handled as a potentially hazardous substance.

Potential Health Hazards:

  • Carcinogenicity and Mutagenicity: Aromatic amines are a class of compounds known to have mutagenic potential.[11] The mechanism often involves metabolic activation in the liver to form reactive intermediates that can bind to DNA, leading to mutations.[11] Nitroaromatic compounds can also be reduced to carcinogenic aromatic amines in the body.[12]

  • Organ Toxicity: Prolonged or repeated exposure to related compounds has been shown to cause organ damage.[7]

  • Skin and Eye Irritation/Damage: As seen with its analogue, 4-methoxy-N-(4-nitrobenzyl)aniline, there is a potential for serious eye damage.[6] Aromatic amines can be readily absorbed through the skin.[13]

  • Methemoglobinemia: Aromatic amines can lead to the formation of methemoglobin, which reduces the oxygen-carrying capacity of the blood, causing cyanosis.[8][14]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

Due to the lack of specific studies on this compound, a generalized experimental protocol for assessing the toxicity of a novel aromatic amine is provided below.

General Protocol for In Vitro Genotoxicity Assessment (Ames Test):

  • Objective: To determine the potential of the test compound to induce mutations in strains of Salmonella typhimurium.

  • Materials: S. typhimurium strains (e.g., TA98, TA100), test compound, positive and negative controls, S9 metabolic activation system (from rat liver), agar plates with minimal glucose medium.

  • Methodology:

    • Prepare a range of concentrations of the test compound.

    • In separate tubes, combine the test compound, the bacterial strain, and either the S9 mix (for metabolic activation) or a buffer.

    • Incubate the mixture at 37°C for a short period.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies (colonies that have mutated to regain their ability to synthesize histidine).

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Visualizations

The following diagrams illustrate potential metabolic pathways and a workflow for safety assessment.

Metabolic_Activation_of_Nitroaromatic_Amines cluster_0 Phase I Metabolism cluster_1 Reactive Intermediates cluster_2 Toxicological Effects Parent_Compound This compound Nitroreduction Nitroreduction (e.g., by gut microbiota) Parent_Compound->Nitroreduction Reduction of NO2 N_Hydroxylation N-Hydroxylation (Cytochrome P450) Parent_Compound->N_Hydroxylation Oxidation of NH Aromatic_Amine Aromatic Amine Metabolite Nitroreduction->Aromatic_Amine Hydroxylamine N-Hydroxylamine N_Hydroxylation->Hydroxylamine Nitrenium_Ion Nitrenium Ion Hydroxylamine->Nitrenium_Ion Further activation DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Mutations Mutations / Genotoxicity DNA_Adducts->Mutations Carcinogenesis Carcinogenesis Mutations->Carcinogenesis

Potential Metabolic Activation Pathway.

Safety_Assessment_Workflow Start New Compound: This compound Data_Search Literature and Database Search (CAS 730-11-0) Start->Data_Search Data_Found Sufficient Data Available? Data_Search->Data_Found Risk_Assessment Perform Risk Assessment and Define Safe Handling Data_Found->Risk_Assessment Yes Analogue_Analysis Identify and Analyze Structurally Similar Compounds Data_Found->Analogue_Analysis No End Establish Health & Safety Guidelines Risk_Assessment->End In_Silico In Silico Toxicity Prediction (e.g., QSAR) Analogue_Analysis->In_Silico Experimental_Testing Plan and Conduct Experimental Testing In_Silico->Experimental_Testing In_Vitro In Vitro Assays (e.g., Ames Test, Cell Viability) Experimental_Testing->In_Vitro In_Vivo In Vivo Studies (if necessary) (e.g., Acute Toxicity) In_Vitro->In_Vivo In_Vivo->Risk_Assessment

Workflow for Chemical Safety Assessment.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-methoxy-N-(4-nitrophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4-methoxy-N-(4-nitrophenyl)aniline, a diarylamine compound of interest in medicinal chemistry and materials science. The primary method detailed is the Palladium-catalyzed Buchwald-Hartwig amination, a highly efficient method for the formation of carbon-nitrogen bonds. Alternative synthetic routes, including the Ullmann condensation and classical Nucleophilic Aromatic Substitution (SNAr), are also briefly discussed. This protocol includes information on reagents, reaction conditions, purification, and characterization of the final product.

Introduction

Diaryl-amines are prevalent structural motifs in a wide array of functional materials and biologically active compounds. The target molecule, this compound, incorporates an electron-donating methoxy group and an electron-withdrawing nitro group, making it a valuable intermediate for further functionalization. The synthesis of such compounds is typically achieved through cross-coupling reactions. The Buchwald-Hartwig amination has emerged as a state-of-the-art method for the synthesis of aryl amines, offering high yields and broad functional group tolerance under relatively mild conditions.[1][2]

Synthesis Overview

The principal synthetic route described is the Buchwald-Hartwig amination, involving the palladium-catalyzed cross-coupling of 4-methoxyaniline (p-anisidine) and 1-chloro-4-nitrobenzene.

Reaction Scheme:

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established principles of Buchwald-Hartwig amination reactions, which have been shown to be effective for the coupling of anilines with electron-deficient aryl halides.[3]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMolar Equivalents
1-Chloro-4-nitrobenzeneC₆H₄ClNO₂157.561.58 g1.0
4-MethoxyanilineC₇H₉NO123.151.35 g1.1
Palladium(II) AcetatePd(OAc)₂224.5045 mg0.02
X-PhosC₃₃H₄₉P488.72195 mg0.04
Sodium tert-butoxideNaOtBu96.101.35 g1.4
TolueneC₇H₈-50 mL-
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 1-chloro-4-nitrobenzene (1.58 g, 10 mmol), 4-methoxyaniline (1.35 g, 11 mmol), palladium(II) acetate (45 mg, 0.2 mmol), X-Phos (195 mg, 0.4 mmol), and sodium tert-butoxide (1.35 g, 14 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon). This cycle should be repeated three times to ensure an oxygen-free environment.

  • Solvent Addition: Add dry toluene (50 mL) to the flask via syringe.

  • Reaction: The reaction mixture is stirred and heated to 100 °C under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quenching: Upon completion (typically 12-24 hours), the reaction mixture is cooled to room temperature and quenched by the addition of water (50 mL).

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Alternative Synthetic Routes

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing a copper catalyst at elevated temperatures.[1] This reaction involves the coupling of an aryl halide with an amine in the presence of a copper source, such as copper(I) iodide, and a base in a high-boiling polar solvent like DMF or nitrobenzene.[1] The electron-withdrawing nitro group on the aryl halide facilitates this reaction.[1]

Nucleophilic Aromatic Substitution (SNAr)

Given the presence of a strong electron-withdrawing nitro group para to the chlorine atom, a direct nucleophilic aromatic substitution may be feasible. This reaction would involve heating 4-methoxyaniline and 1-chloro-4-nitrobenzene, likely in the presence of a strong base such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMSO or DMF.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyValue
Molecular FormulaC₁₃H₁₂N₂O₃[4]
Molar Mass244.25 g/mol [4]
AppearanceYellow to orange solid
Melting PointExpected to be a solid at room temperature

Spectroscopic Data:

  • ¹H NMR: Expected signals for the aromatic protons on both rings and a singlet for the methoxy group protons.

  • ¹³C NMR: The availability of ¹³C NMR data is confirmed.[4]

  • Mass Spectrometry (GC-MS): The mass spectrum would show the molecular ion peak.[4]

  • IR Spectroscopy: Characteristic peaks for the N-H bond, C-O ether linkage, and the nitro group would be present.[4]

Experimental Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents Combine Reactants: - 1-Chloro-4-nitrobenzene - 4-Methoxyaniline - Pd(OAc)2 & X-Phos - NaOtBu solvent Add Toluene reagents->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat to 100°C inert->heat monitor Monitor by TLC heat->monitor monitor->heat Continue if incomplete quench Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS, IR) purify->characterize product Pure Product characterize->product

References

Application Notes & Protocols: Reductive Amination for the Synthesis of N-Aryl Anilines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reductive amination is a powerful and widely utilized method in organic synthesis for the formation of carbon-nitrogen bonds. It facilitates the conversion of a carbonyl group (from an aldehyde or ketone) into an amine via an intermediate imine.[1][2] This one-pot reaction is particularly valuable for preparing N-aryl anilines (diarylamines), a structural motif prevalent in pharmaceuticals, functional materials, and agricultural chemicals.

The primary advantage of reductive amination over methods like direct N-alkylation is the superior control it offers, effectively preventing the overalkylation that often leads to undesired tertiary amines or quaternary ammonium salts.[3] The reaction is typically performed under mild, neutral, or weakly acidic conditions and is considered a green chemistry method due to its high atom economy and the potential for catalytic execution.[1]

This document provides an overview of common reductive amination methodologies for synthesizing N-aryl anilines, complete with detailed experimental protocols, comparative data, and workflow diagrams.

General Reaction Pathway

The synthesis of N-aryl anilines via reductive amination follows a two-step sequence that is often performed in a single pot:

  • Imine Formation: A nucleophilic aryl amine attacks an aryl aldehyde or ketone to form a hemiaminal intermediate. This is followed by the reversible loss of water to yield a Schiff base or imine.[1] The equilibrium is typically driven towards the imine by removing water or by the subsequent reduction step.

  • Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond by a suitable reducing agent, yielding the final N-aryl aniline product.[1][4]

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product A Aryl Aldehyde or Ketone C Imine Intermediate (Schiff Base) A->C + Aryl Amine - H₂O B Aryl Amine (Aniline) B->C D N-Aryl Aniline (Diarylamine) C->D + Reducing Agent G A Start: Substrate Analysis B Acid-Sensitive Functional Groups? A->B C Electron-Deficient Aniline? B->C No H Avoid protocols requiring strong acid catalysts B->H Yes F Consider forcing conditions: BH₃·THF or high temp. Transfer Hydrogenation C->F Yes G Standard NaBH(OAc)₃ or Transfer Hydrogenation (Method 1 or 3) C->G No D Use Phenylsilane/ Dibutyltin Dichloride (Method 2) E Use NaBH(OAc)₃ (Method 1) H->D

References

Application Notes: Synthesis and Utility of (E)-N-(4-methoxybenzylidene)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

The condensation reaction between 4-nitrobenzaldehyde and p-anisidine produces a Schiff base, specifically (E)-N-(4-methoxybenzylidene)-4-nitroaniline. Schiff bases, characterized by an azomethine group (-C=N-), are a pivotal class of compounds in organic and medicinal chemistry.[1][2] This particular Schiff base, derived from an electron-withdrawing substituted benzaldehyde and an electron-donating substituted aniline, serves as a valuable intermediate and a target molecule for various applications.

The formation of the imine is a reversible condensation reaction where water is eliminated.[3] To drive the reaction to completion, methods such as azeotropic distillation with a Dean-Stark trap or the use of drying agents are commonly employed.[3][4] The presence of an acid catalyst can facilitate the reaction.[5]

Key Applications:

  • Medicinal Chemistry: Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antimalarial properties.[1][6] The presence of the nitro group, in particular, has been associated with bacteriostatic activity.[7] The imine linkage is often crucial for their biological function.[8]

  • Coordination Chemistry: The nitrogen atom of the azomethine group has a lone pair of electrons and can coordinate with metal ions to form stable metal complexes.[1][2] These complexes have applications in catalysis, materials science, and as biological models.[2]

  • Organic Synthesis: The carbon-nitrogen double bond in Schiff bases can undergo various transformations, making them useful intermediates for the synthesis of other organic compounds, such as amino compounds through reduction.

  • Material Science: Schiff bases are investigated for their potential in the development of new materials with interesting optical and electronic properties.[9]

Experimental Protocols

This section provides detailed protocols for the synthesis of (E)-N-(4-methoxybenzylidene)-4-nitroaniline via a condensation reaction.

Protocol 1: Synthesis using Dean-Stark Apparatus

This method utilizes azeotropic distillation to remove water and drive the reaction to completion.

Materials and Reagents:

  • 4-nitrobenzaldehyde

  • p-anisidine

  • Toluene

  • Ethanol (for recrystallization)

  • Boiling stones

Equipment:

  • 100 mL round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Melting point apparatus

Procedure:

  • To a 100 mL round-bottom flask, add 1.51 g (10 mmol) of 4-nitrobenzaldehyde, 1.23 g (10 mmol) of p-anisidine, and a couple of boiling stones.[4]

  • Assemble a reflux apparatus with a Dean-Stark trap and a condenser.[4]

  • Add 30 mL of toluene to the reaction flask through the top of the condenser.[4]

  • Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[4]

  • Continue refluxing until no more water collects in the trap (approximately 1-2 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the volume of toluene by about half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure (E)-N-(4-methoxybenzylidene)-4-nitroaniline as a yellow solid.

  • Dry the product in an oven or desiccator and determine the yield and melting point.[4]

Protocol 2: Microwave-Assisted Synthesis

This is a rapid method for the synthesis of the Schiff base.

Materials and Reagents:

  • 4-nitrobenzaldehyde

  • p-anisidine

  • Anhydrous Tetrahydrofuran (THF)

Equipment:

  • 20 mL sealed microwave vial

  • Microwave reactor

  • Rotary evaporator

Procedure:

  • In a 20 mL sealed microwave vial, dissolve 1 equivalent of 4-nitrobenzaldehyde and 1 equivalent of p-anisidine in 12 mL of anhydrous THF.[10]

  • Irradiate the mixture in a microwave reactor at 115 °C for 30 minutes.[10]

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to afford the product as a yellow solid.[10] Yields are typically high (90-98%) and may not require further purification.[10]

Data Presentation

Table 1: Reactant Properties and Stoichiometry
CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Mass (g)
4-nitrobenzaldehydeC₇H₅NO₃151.12101.51
p-anisidineC₇H₉NO123.15101.23
Table 2: Product Characterization - (E)-N-(4-methoxybenzylidene)-4-nitroaniline
PropertyValueReference
Molecular Formula C₁₄H₁₂N₂O₃[10]
Appearance Yellow amorphous solid[10]
Melting Point 143-144 °C[10]
Yield 95% (Microwave method)[10]
IR (cm⁻¹) ~1615-1620 (C=N stretch)[2]
¹H NMR (DMSO-d₆, δ ppm) 8.68 (s, 1H, -CH=N-), 8.00 (d, 1H), 7.68 (d, 1H), 7.51 (dd, 1H), 7.26 (s, 4H), 2.34 (s, 3H, -OCH₃)[10]
¹³C NMR (DMSO-d₆, δ ppm) 158.3, 152.5, 148.3, 142.1, 138.7, 136.9, 130.2 (2C), 126.2, 121.8 (2C), 119.6, 118.6, 21.1[10]

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product nitrobenzaldehyde 4-Nitrobenzaldehyde carbinolamine Carbinolamine Intermediate nitrobenzaldehyde->carbinolamine Nucleophilic attack by amine anisidine p-Anisidine anisidine->carbinolamine schiff_base (E)-N-(4-methoxybenzylidene)-4-nitroaniline carbinolamine->schiff_base Dehydration (-H₂O) water Water (H₂O) carbinolamine->water

Caption: Mechanism of Schiff base formation.

Experimental Workflow

Experimental_Workflow start Start reactants 1. Combine 4-nitrobenzaldehyde, p-anisidine, and toluene in a round-bottom flask. start->reactants setup 2. Assemble reflux apparatus with Dean-Stark trap. reactants->setup reflux 3. Heat to reflux and collect water azeotropically. setup->reflux cool_concentrate 4. Cool reaction mixture and concentrate under vacuum. reflux->cool_concentrate crystallize 5. Induce crystallization by cooling in an ice bath. cool_concentrate->crystallize filter 6. Collect crude product by vacuum filtration. crystallize->filter recrystallize 7. Recrystallize from ethanol. filter->recrystallize dry_analyze 8. Dry pure product and perform characterization (Yield, M.P., Spectroscopy). recrystallize->dry_analyze end End dry_analyze->end

Caption: Workflow for Schiff base synthesis.

References

Application Notes and Protocols: 1H and 13C NMR Characterization of 4-methoxy-N-(4-nitrophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the characterization of 4-methoxy-N-(4-nitrophenyl)aniline using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented herein is intended to assist in the structural elucidation and purity assessment of this compound, which is of interest in medicinal chemistry and materials science.

Introduction

This compound is a substituted diphenylamine derivative. The structural confirmation of such molecules is crucial for their application in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This document outlines the experimental protocols for acquiring 1H and 13C NMR spectra of the title compound and presents the expected spectral data in a clear, tabular format.

Predicted NMR Spectral Data

Table 1: Predicted 1H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10Doublet2HAr-H (ortho to -NO₂)
~7.20Doublet2HAr-H (ortho to -NH)
~6.95Doublet2HAr-H (meta to -NO₂)
~6.85Doublet2HAr-H (meta to -NH)
~3.80Singlet3H-OCH₃
~8.50Singlet (broad)1H-NH
Table 2: Predicted 13C NMR Data for this compound
Chemical Shift (δ) ppmAssignment
~156.0Ar-C (-OCH₃)
~150.0Ar-C (-NO₂)
~142.0Ar-C (-NH)
~135.0Ar-C (-NH)
~126.0Ar-CH (ortho to -NO₂)
~125.0Ar-CH (ortho to -NH)
~115.0Ar-CH (meta to -OCH₃)
~114.0Ar-CH (meta to -NO₂)
~55.5-OCH₃

Experimental Protocols

The following are generalized protocols for the acquisition of 1H and 13C NMR spectra of this compound. These should be adapted based on the specific instrumentation available.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

1H NMR Spectroscopy
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Solvent: Chloroform-d (CDCl₃) is a common choice.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

13C NMR Spectroscopy
  • Spectrometer: A spectrometer operating at a corresponding 13C frequency (e.g., 100 MHz for a 400 MHz 1H instrument).

  • Solvent: Chloroform-d (CDCl₃).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30').

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of 13C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A spectral width of 0 to 200 ppm is generally adequate.

  • Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships for NMR analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing & Baseline Correction ft->phasing integration Integration (1H) peak_picking Peak Picking phasing->peak_picking purity_assessment Purity Assessment integration->purity_assessment structure_elucidation Structure Elucidation peak_picking->structure_elucidation

Caption: Experimental workflow for NMR characterization.

molecular_structure_and_nmr cluster_structure Molecular Structure of this compound cluster_signals Expected NMR Signals mol H_ortho_NO2 Ar-H (ortho to -NO2) H_meta_NO2 Ar-H (meta to -NO2) H_ortho_NH Ar-H (ortho to -NH) H_meta_NH Ar-H (meta to -NH) H_OCH3 -OCH3 H_NH -NH C_signals Distinct 13C signals for each carbon environment

Caption: Structure and expected NMR signal relationships.

References

Using 4-methoxy-N-(4-nitrophenyl)aniline as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methoxy-N-(4-nitrophenyl)aniline is a substituted diphenylamine that holds potential as a versatile building block in organic synthesis. Its structure, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on separate phenyl rings, allows for a range of chemical transformations. This document provides an overview of its properties, potential synthetic routes, and prospective applications, particularly in the synthesis of more complex molecules relevant to medicinal chemistry and materials science. While specific experimental protocols for this exact molecule are not widely documented in readily available literature, this note outlines general methodologies based on well-established organic reactions.

Physicochemical Properties

This compound is a solid organic compound with the following properties:

PropertyValueReference
Molecular Formula C₁₃H₁₂N₂O₃[1]
Molecular Weight 244.25 g/mol [1]
CAS Number 730-11-0
Appearance Solid (predicted)
XLogP3 3.6[1]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4

Synthesis of this compound

The synthesis of this compound can be approached through standard cross-coupling reactions that form carbon-nitrogen bonds. Two common methods are the Buchwald-Hartwig amination and nucleophilic aromatic substitution.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. For the synthesis of this compound, this would involve the reaction of p-anisidine with 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene.

General Reaction Scheme: p-Anisidine + 4-Nitroaryl halide → this compound

Typical Reagents and Conditions:

  • Palladium Catalyst: Pd(OAc)₂, Pd₂(dba)₃

  • Ligand: A bulky electron-rich phosphine ligand such as XPhos, SPhos, or BINAP is often required.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is typically used.

  • Solvent: Anhydrous, inert solvents such as toluene or dioxane are common.

  • Temperature: Reactions are typically run at elevated temperatures (80-120 °C).

Experimental Protocol (General): A detailed, specific protocol for this exact transformation is not readily available. However, a general procedure would involve charging an oven-dried flask with the aryl halide, p-anisidine, the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen). The anhydrous solvent is then added, and the reaction mixture is heated until the starting materials are consumed, as monitored by techniques like TLC or GC-MS. Workup typically involves filtering the reaction mixture, followed by extraction and purification by column chromatography.

Nucleophilic Aromatic Substitution (SNA)

Nucleophilic aromatic substitution can also be a viable route, particularly because the nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack. This would involve the reaction of p-anisidine with a highly activated 4-nitroaryl halide, such as 1-fluoro-4-nitrobenzene.

General Reaction Scheme: p-Anisidine + 1-Fluoro-4-nitrobenzene → this compound + HF

Typical Reagents and Conditions:

  • Base: A base such as potassium carbonate (K₂CO₃) or a tertiary amine is often used to neutralize the acid byproduct.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used.

  • Temperature: Elevated temperatures are usually required.

Applications as a Synthetic Building Block

The primary utility of this compound in organic synthesis lies in the reactivity of its functional groups, particularly the nitro group.

Reduction of the Nitro Group

The most straightforward application of this building block is the reduction of the nitro group to a primary amine, which yields N¹-(4-methoxyphenyl)benzene-1,4-diamine. This diamine is a valuable intermediate for the synthesis of polymers, dyes, and biologically active molecules.

General Reaction Scheme: this compound → N¹-(4-methoxyphenyl)benzene-1,4-diamine

Common Reducing Agents and Conditions:

  • Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel in a solvent like ethanol or ethyl acetate. This method is generally clean and high-yielding.

  • Metal/Acid Reduction: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a catalyst such as Pd/C.

Experimental Protocol (General): A typical procedure for catalytic hydrogenation would involve dissolving this compound in a suitable solvent, adding the catalyst, and subjecting the mixture to a hydrogen atmosphere (from a balloon or a pressurized vessel) with stirring. The reaction progress is monitored, and upon completion, the catalyst is removed by filtration, and the product is isolated by evaporation of the solvent and purified if necessary.

Further Applications of N¹-(4-methoxyphenyl)benzene-1,4-diamine

The resulting diamine, N¹-(4-methoxyphenyl)benzene-1,4-diamine, has two nucleophilic amine groups with different reactivities, making it a useful intermediate for:

  • Polymer Synthesis: As a monomer for the synthesis of polyamides and polyimides.

  • Dye Synthesis: As a precursor for azo dyes.

  • Pharmaceutical Synthesis: As a scaffold for the synthesis of molecules with potential biological activity. For instance, related aniline derivatives are used in the development of antimicrobial and anticancer agents.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis and subsequent reaction of this compound.

Synthesis_Buchwald_Hartwig p_anisidine p-Anisidine reagents Pd Catalyst Phosphine Ligand Base (e.g., NaOtBu) Toluene, Heat p_anisidine->reagents nitro_halide 4-Nitroaryl Halide nitro_halide->reagents product This compound reagents->product

Caption: Buchwald-Hartwig Amination Pathway.

Synthesis_SNAr p_anisidine p-Anisidine reagents Base (e.g., K₂CO₃) DMF, Heat p_anisidine->reagents fluoro_nitro 1-Fluoro-4-nitrobenzene fluoro_nitro->reagents product This compound reagents->product

Caption: Nucleophilic Aromatic Substitution Pathway.

Reduction_Reaction start This compound reagents Reducing Agent (e.g., H₂, Pd/C) start->reagents product N¹-(4-methoxyphenyl)benzene-1,4-diamine reagents->product

Caption: Reduction of the Nitro Group.

Conclusion

This compound represents a potentially valuable, yet underutilized, building block in organic synthesis. The presence of strategically placed electron-donating and electron-withdrawing groups, along with a readily transformable nitro functionality, makes it an attractive precursor for a variety of more complex molecules. Further research into developing and documenting specific, high-yielding synthetic protocols for this compound and its derivatives would be beneficial for the chemical research community, particularly in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols for 4-methoxy-N-(4-nitrophenyl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-(4-nitrophenyl)aniline is a diarylamine compound that holds significant potential as a scaffold in medicinal chemistry. Its structural framework, featuring a methoxy-substituted phenyl ring linked to a nitrophenyl moiety via an amine bridge, provides a versatile platform for the development of novel therapeutic agents. The diarylamine core is a recognized pharmacophore present in a variety of biologically active molecules, exhibiting a range of activities including anti-inflammatory, antimicrobial, and anticancer properties. The electron-donating methoxy group and the electron-withdrawing nitro group on the phenyl rings allow for strategic modifications to fine-tune the compound's physicochemical properties and biological targets.

These application notes provide an overview of the potential therapeutic applications of this compound, along with detailed protocols for its synthesis and proposed biological evaluation based on the activities of structurally related compounds.

Potential Therapeutic Applications

While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential applications in several key therapeutic areas:

  • Anticancer Agents: The diarylamine scaffold is a key feature in a number of kinase inhibitors. Structurally similar 4-anilinoquinolines and 4-anilinoquinazolines have shown potent inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The this compound core can be utilized as a foundational structure for the design of novel kinase inhibitors targeting pathways involved in cell proliferation, survival, and angiogenesis.

  • Anti-inflammatory Agents: The diarylamine structure is also found in non-steroidal anti-inflammatory drugs (NSAIDs). The potential of this compound derivatives to modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or other inflammatory mediators, warrants investigation.

  • Antimicrobial Agents: Diphenylamine derivatives have been reported to possess antibacterial and antifungal properties. The electronic properties conferred by the methoxy and nitro substituents on the aromatic rings of this compound could contribute to its potential as a lead compound for the development of new antimicrobial agents.

Data Presentation

Compound IDTargetAssay TypeIC50 (µM)Ki (µM)Cell LineCytotoxicity (CC50 in µM)Reference
MNA-1Kinase XKinase AssayDataDataCancer Cell Line YDataCitation
MNA-1Bacterium ZMIC AssayData--DataCitation
MNA-1Fungus AMIC AssayData--DataCitation

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of diarylamines, such as the Buchwald-Hartwig amination.

Materials:

  • 4-bromoanisole

  • 4-nitroaniline

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromoanisole (1.0 mmol), 4-nitroaniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)2 (0.02 mmol), and XPhos (0.04 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Proposed Kinase Inhibition Assay

This protocol describes a general method to screen this compound for its potential as a kinase inhibitor.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR, etc.)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP), [γ-32P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter and scintillation fluid

  • 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

  • Incubate the reaction mixture at 30 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the amount of 32P incorporated into the peptide substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Proposed Anticancer Activity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control, DMSO) for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the CC50 (half-maximal cytotoxic concentration) value by plotting cell viability against the logarithm of the compound concentration.

Visualizations

Proposed Synthetic Pathway

Synthesis_Workflow cluster_conditions Reaction Conditions reagent1 4-Bromoanisole product This compound reagent1->product reagent2 4-Nitroaniline reagent2->product catalyst Pd(OAc)2 / XPhos base NaOtBu solvent Toluene, 100 °C

Caption: Buchwald-Hartwig amination for the synthesis of the target compound.

Proposed Kinase Inhibitor Screening Workflow

Kinase_Inhibition_Workflow start Prepare Compound Dilutions step1 Incubate Kinase, Substrate, & Compound start->step1 step2 Initiate Reaction with ATP/[γ-32P]ATP step1->step2 step3 Stop Reaction & Spot on Phosphocellulose Paper step2->step3 step4 Wash to Remove Unincorporated 32P step3->step4 step5 Measure Radioactivity step4->step5 end Calculate IC50 Value step5->end Biological_Activities center_node This compound activity1 Kinase Inhibition center_node->activity1 activity2 Anti-inflammatory Activity center_node->activity2 activity3 Antimicrobial Activity center_node->activity3 application1 Anticancer Therapy activity1->application1 application2 Inflammatory Disease Treatment activity2->application2 application3 Infectious Disease Treatment activity3->application3

Application Notes and Protocols: Synthesis of Hole-Transporting Materials Utilizing 4-methoxy-N-(4-nitrophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-methoxy-N-(4-nitrophenyl)aniline as a precursor in the synthesis of novel hole-transporting materials (HTMs) for optoelectronic applications, particularly in perovskite solar cells (PSCs). While direct synthesis of HTMs from this specific precursor is not extensively documented in the provided literature, this document outlines a plausible synthetic route and presents performance data of structurally analogous materials to guide future research.

Introduction to Hole-Transporting Materials

Hole-transporting materials are a critical component in many optoelectronic devices, including perovskite solar cells and organic light-emitting diodes (OLEDs). Their primary function is to efficiently extract and transport positive charge carriers (holes) from the active layer to the electrode, while simultaneously blocking electrons. An ideal HTM should possess several key characteristics:

  • Appropriate HOMO Energy Level: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM should be well-aligned with the valence band of the perovskite absorber layer to ensure efficient hole extraction.

  • High Hole Mobility: To facilitate rapid charge transport and minimize recombination losses.

  • Good Film-Forming Properties: The ability to form a uniform and pinhole-free layer is crucial for device performance and stability.

  • Thermal and Photochemical Stability: To ensure long-term operational stability of the device.

Triphenylamine derivatives have been extensively investigated as HTMs due to their excellent electrochemical and photophysical properties, which can be readily tuned through chemical modification.

Hypothetical Synthesis of a Triarylamine-Based HTM from this compound

While the direct synthesis of a hole-transporting material from this compound is not explicitly detailed in the provided search results, a plausible synthetic pathway can be proposed based on established organic chemistry reactions for creating triarylamine structures. This involves a two-step process: reduction of the nitro group followed by a cross-coupling reaction.

Proposed Synthetic Workflow

G cluster_0 Step 1: Reduction of Nitro Group cluster_1 Step 2: Buchwald-Hartwig Amination A This compound B N1-(4-methoxyphenyl)benzene-1,4-diamine A->B SnCl2·2H2O, Ethanol, Reflux C N1-(4-methoxyphenyl)benzene-1,4-diamine E Final HTM: N,N-bis(4-methoxyphenyl)-N'-(4-methoxyphenyl)benzene-1,4-diamine C->E Pd(OAc)2, P(t-Bu)3, NaOt-Bu, Toluene, Reflux D 4-bromoanisole D->E Pd(OAc)2, P(t-Bu)3, NaOt-Bu, Toluene, Reflux

Caption: Proposed two-step synthesis of a triarylamine HTM.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N1-(4-methoxyphenyl)benzene-1,4-diamine

  • To a stirred solution of this compound (1 equivalent) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice.

  • Basify the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N1-(4-methoxyphenyl)benzene-1,4-diamine.

Step 2: Synthesis of N,N-bis(4-methoxyphenyl)-N'-(4-methoxyphenyl)benzene-1,4-diamine

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N1-(4-methoxyphenyl)benzene-1,4-diamine (1 equivalent), 4-bromoanisole (1.1 equivalents), and sodium tert-butoxide (NaOt-Bu, 1.4 equivalents) in anhydrous toluene.

  • Add palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents) and tri(tert-butyl)phosphine (P(t-Bu)₃, 0.04 equivalents) as the catalyst and ligand, respectively.

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with toluene or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the final hole-transporting material.

Performance of Structurally Analogous Hole-Transporting Materials

As no performance data is available for HTMs directly synthesized from this compound, the following table summarizes the key performance metrics of well-established and structurally related HTMs to provide a benchmark for future research. The widely used spiro-OMeTAD and its derivatives serve as relevant examples.[1][2]

Hole-Transporting MaterialHOMO (eV)LUMO (eV)Hole Mobility (cm² V⁻¹ s⁻¹)PCE (%)Voc (V)Jsc (mA cm⁻²)FF
spiro-OMeTAD -5.22-2.171.96 x 10⁻⁴[1]13.28[2]---
S-2,7-OPOT -5.31-2.253.81 x 10⁻⁴[1]----
S-3,6-OPOT -5.28-2.245.55 x 10⁻⁴[1]----
EtheneTTPA ---12.77[2]---
PT-TPA --Higher than Si-OMeTPA[3]17.52[3]---

Protocol for Perovskite Solar Cell Fabrication and Characterization

This section provides a general protocol for the fabrication of a standard n-i-p planar perovskite solar cell, which can be adapted for testing newly synthesized HTMs.

Device Architecture

G FTO FTO Glass ETL Electron Transport Layer (e.g., TiO2) FTO->ETL Perovskite Perovskite Absorber Layer (e.g., MAPbI3) ETL->Perovskite HTL Hole Transport Layer (HTM) Perovskite->HTL Metal_Electrode Metal Electrode (e.g., Gold) HTL->Metal_Electrode

Caption: Typical n-i-p perovskite solar cell architecture.

Fabrication Protocol
  • Substrate Cleaning: Sequentially clean FTO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ layer onto the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) and then anneal at high temperature (e.g., 500 °C).

  • Perovskite Layer Deposition:

    • Prepare a perovskite precursor solution (e.g., 1.4 M MAPbI₃ in a 9:1 v/v ratio of DMF/DMSO).[1]

    • Spin-coat the precursor solution onto the ETL layer in a nitrogen-filled glovebox. A typical two-step program might be 1000 rpm for 10 s followed by 4000 rpm for 25 s.[1]

    • During the second step, dispense an anti-solvent (e.g., 150 µL of anhydrous chlorobenzene) onto the spinning substrate to induce rapid crystallization.[1]

    • Anneal the perovskite film at 100 °C for 5-10 minutes.[1]

  • Hole-Transporting Layer (HTL) Deposition:

    • Prepare the HTM solution by dissolving the synthesized HTM in a suitable solvent like chlorobenzene. Often, additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) are included to improve conductivity and device performance.

    • Spin-coat the HTM solution onto the perovskite layer at a speed of around 4000 rpm for 30 seconds.[1]

  • Metal Electrode Deposition: Thermally evaporate a metal contact (e.g., 80-100 nm of gold or silver) onto the HTL under high vacuum (<10⁻⁶ Torr).

Characterization
  • Current Density-Voltage (J-V) Measurement: The photovoltaic performance of the fabricated devices should be measured under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator. Key parameters to extract are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • Hole Mobility Measurement: The hole mobility of the new HTM can be determined using the space-charge-limited current (SCLC) method. This involves fabricating hole-only devices with the structure FTO/PEDOT:PSS/HTM/Au and analyzing their dark current-voltage characteristics.[4]

Conclusion

While this compound is a viable starting material, its conversion into a high-performance hole-transporting material requires further research and development. The proposed synthetic pathway and protocols in this document offer a foundational framework for researchers to explore the potential of this and similar precursors in the field of organic electronics. The performance of analogous materials suggests that with appropriate molecular design, novel HTMs with competitive efficiencies can be achieved.

References

Experimental procedure for Suzuki-Miyaura cross-coupling to synthesize triarylamines.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of Triarylamines via Palladium-Catalyzed Cross-Coupling

Introduction

The synthesis of triarylamines is of significant interest in the fields of materials science and drug discovery due to their unique electronic and photophysical properties, which are leveraged in organic light-emitting diodes (OLEDs), solar cells, and as pharmaceutical scaffolds. While the Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) bonds, the direct formation of carbon-nitrogen (C-N) bonds to produce triarylamines is typically accomplished through a related, yet distinct, palladium-catalyzed cross-coupling reaction: the Buchwald-Hartwig amination.[1][2][3][4] This application note will detail the experimental procedure for the synthesis of triarylamines using the Buchwald-Hartwig amination, the standard and most efficient method for this transformation.

The Buchwald-Hartwig amination involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[2][5] This reaction is highly versatile, with a broad substrate scope and tolerance for a wide variety of functional groups. For the synthesis of triarylamines, a diarylamine is coupled with an aryl halide.

General Reaction Scheme

The general transformation for the synthesis of a triarylamine via Buchwald-Hartwig amination is depicted below:

Experimental Protocols

Protocol 1: Synthesis of N,N-bis(4-methoxyphenyl)-4'-methylbiphenyl-4-amine

This protocol describes a typical procedure for the Buchwald-Hartwig amination to form a triarylamine.

Materials and Equipment:

  • Reactants:

    • 4-Bromo-4'-methylbiphenyl (Aryl Halide)

    • N,N-bis(4-methoxyphenyl)amine (Diarylamine)

    • Sodium tert-butoxide (Base)

  • Catalyst System:

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Palladium Source)

    • Tri-tert-butylphosphine (P(t-Bu)₃) or a suitable biarylphosphine ligand (e.g., SPhos, XPhos) (Ligand)

  • Solvent:

    • Anhydrous Toluene

  • Equipment:

    • Schlenk tube or round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert atmosphere setup (Argon or Nitrogen line)

    • Standard glassware for workup and purification

    • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-bromo-4'-methylbiphenyl (1.0 mmol, 1.0 equiv), N,N-bis(4-methoxyphenyl)amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the palladium source, such as Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and the phosphine ligand (0.036 mmol, 3.6 mol%). Add this catalyst/ligand mixture to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure triarylamine product.

Data Presentation

The choice of catalyst, ligand, base, and solvent significantly impacts the yield and efficiency of the Buchwald-Hartwig amination. The following tables summarize typical conditions and outcomes for the synthesis of triarylamines.

Table 1: Comparison of Catalyst Systems for Triarylamine Synthesis

Aryl HalideDiarylaminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
4-BromotolueneDiphenylaminePd(OAc)₂ (2)P(t-Bu)₃ (4)NaOt-Bu (1.4)Toluene10095
4-ChlorotolueneDiphenylaminePd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2.0)Dioxane11092
1-IodonaphthaleneBis(4-methoxyphenyl)aminePd(OAc)₂ (1.5)SPhos (3)Cs₂CO₃ (1.5)Toluene10098
2-BromopyridineDiphenylaminePd₂(dba)₃ (2)BINAP (4)NaOt-Bu (1.5)THF8088

Table 2: Effect of Base and Solvent on Reaction Yield

Aryl HalideDiarylamineCatalyst SystemBase (equiv)SolventYield (%)
4-IodoanisoleCarbazolePd₂(dba)₃ / XantphosNaOt-Bu (1.5)Toluene96
4-IodoanisoleCarbazolePd₂(dba)₃ / XantphosK₃PO₄ (2.0)Dioxane85
4-IodoanisoleCarbazolePd₂(dba)₃ / XantphosCs₂CO₃ (1.5)Toluene94
4-IodoanisoleCarbazolePd₂(dba)₃ / XantphosK₂CO₃ (2.0)DMF78

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Triarylamine Synthesis reagents 1. Reagent Preparation - Aryl Halide - Diarylamine - Base setup 3. Reaction Setup - Combine reagents and catalyst - Add anhydrous solvent - Under inert atmosphere reagents->setup catalyst 2. Catalyst Preparation - Pd Source (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) catalyst->setup reaction 4. Reaction - Heat to 80-110 °C - Stir for 12-24h - Monitor by TLC/GC-MS setup->reaction workup 5. Workup - Quench with water - Extract with organic solvent - Dry and concentrate reaction->workup purification 6. Purification - Flash column chromatography workup->purification product 7. Pure Triarylamine Product - Characterization (NMR, MS) purification->product buchner_hartwig_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)(X)L₂ pd0->pd2_complex Oxidative Addition pd2_amide Ar¹-Pd(II)(NAr²)L₂ pd2_complex->pd2_amide Amine Coordination & Deprotonation pd2_amide->pd0 Reductive Elimination product N(Ar¹) (Ar²)₂ pd2_amide->product base_h [Base-H]⁺X⁻ amine HN(Ar²)₂ aryl_halide Ar¹-X base Base

References

Application Notes and Protocols for Purity Assessment of 4-methoxy-N-(4-nitrophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-(4-nitrophenyl)aniline is an aromatic amine derivative with potential applications in chemical synthesis and materials science. As with any chemical entity intended for research or development, establishing its purity is a critical step to ensure the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the purity assessment of this compound using state-of-the-art analytical techniques. The methodologies described herein are essential for quality control, batch release, and stability studies. Potential impurities in this compound largely depend on its synthetic route but may include unreacted starting materials such as p-anisidine and 1-fluoro-4-nitrobenzene or related isomers.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₁₂N₂O₃
Molecular Weight 244.25 g/mol [1]
IUPAC Name N-(4-methoxyphenyl)-4-nitroaniline[1]
CAS Number 730-11-0[1]

Recommended Analytical Techniques

A multi-faceted approach employing chromatographic, spectroscopic, and thermal analysis is recommended for a comprehensive purity profile of this compound.

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the main component and any non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method to determine purity without the need for a specific reference standard of the compound itself.[2][3][4]

  • Thermal Analysis (DSC/TGA): To assess thermal stability and detect the presence of volatile impurities or solvates.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Application Note: Reverse-phase HPLC with UV detection is a robust and widely used method for the purity assessment of aromatic compounds like this compound. The method described below is designed to provide good resolution between the main peak and potential impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: An isocratic mixture of Methanol and Water (e.g., 60:40 v/v).[5] The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 254 nm, or a wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Quantification: Purity is typically determined by area percentage. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Assessment:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Inject Sample B->C D Separation on C18 Column C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Area % Purity F->G

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. This is particularly useful for identifying residual solvents or volatile starting materials.

Experimental Protocol:

  • Instrumentation: A GC system coupled with a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp to 150 °C at 3 °C/min.

    • Ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or methanol.

  • Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Purity can be estimated by area normalization, assuming similar response factors for all components.

Logical Flow for GC-MS Impurity Profiling:

GCMS_Workflow A Prepare Sample Solution B Inject into GC A->B C Volatilization & Separation in Column B->C D Elution into MS C->D E Ionization & Mass Analysis D->E F Data Acquisition E->F G Peak Integration & Library Search F->G H Identify Impurities & Estimate Purity G->H

Caption: Logical flow for impurity profiling by GC-MS.

Quantitative ¹H NMR (qNMR) Spectroscopy

Application Note: qNMR is a primary analytical method that allows for the determination of absolute purity without requiring a reference standard of the analyte.[3] The purity is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A certified reference material with known purity, chemically stable, and having signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the IS are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. A D1 of 30 seconds is generally a safe starting point.

    • Acquire the ¹H NMR spectrum with a sufficient signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation:

    • Purity (w/w %) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

qNMR Purity Determination Pathway:

QNMR_Pathway cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Calculation A Weigh Analyte & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire ¹H NMR Spectrum B->C D Integrate Analyte & Standard Peaks C->D E Apply Purity Formula D->E F Result (% w/w) E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-methoxy-N-(4-nitrophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-methoxy-N-(4-nitrophenyl)aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods for the synthesis of this compound, a diarylamine, are transition metal-catalyzed cross-coupling reactions. The two primary approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1] Another potential, though less direct, route is a multi-step process involving reductive amination.

Q2: Which method generally provides higher yields and milder reaction conditions?

A2: The Buchwald-Hartwig amination is generally preferred for its milder reaction conditions, broader substrate scope, and often higher yields compared to the traditional Ullmann condensation.[1] The Ullmann reaction typically requires very high temperatures.

Q3: What are the typical starting materials for these syntheses?

A3: The synthesis typically involves the coupling of p-anisidine (4-methoxyaniline) with a p-nitrophenyl halide, such as 4-chloronitrobenzene, 4-bromonitrobenzene, or 4-iodonitrobenzene.

Q4: Are there any known side reactions to be aware of?

A4: Yes, common side reactions can include the hydrodehalogenation of the aryl halide (replacement of the halogen with a hydrogen), homocoupling of the starting materials, and in the case of Buchwald-Hartwig amination, side reactions involving the phosphine ligands.

Q5: How can I purify the final product?

A5: Purification of this compound is typically achieved by column chromatography on silica gel, followed by recrystallization to obtain a pure solid.[2][3][4]

Troubleshooting Guides

Buchwald-Hartwig Amination

This section addresses common issues encountered during the Palladium-catalyzed synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Recommendation Expected Outcome
Inactive Catalyst Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. Avoid using Pd(II) precursors without a suitable reductant in the reaction mixture.Improved reaction initiation and conversion.
Inappropriate Ligand For aryl amine coupling, bulky, electron-rich phosphine ligands like Xantphos or DavePhos are often effective. The choice of ligand is crucial and may require screening.Enhanced catalytic activity and higher yield.
Incorrect Base Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The choice of base can be solvent-dependent; anionic bases are favored in non-polar solvents.[5][6]Efficient deprotonation of the amine and regeneration of the catalyst, leading to a better yield.
Poor Solvent Choice Aprotic solvents like toluene, dioxane, or THF are generally suitable. Avoid chlorinated solvents. Ensure all reactants are soluble in the chosen solvent.[7]Improved reaction kinetics and higher conversion.
Low Reaction Temperature While milder than the Ullmann reaction, Buchwald-Hartwig aminations typically require heating (80-110 °C).Increased reaction rate and improved yield.

Issue 2: Formation of Significant Side Products

Potential Cause Troubleshooting Recommendation Expected Outcome
Hydrodehalogenation of Aryl Halide This can be caused by moisture or other protic sources. Ensure anhydrous conditions. The choice of ligand and base can also influence this side reaction.Reduced formation of nitrobenzene as a byproduct.
Homocoupling of Starting Materials Adjust the catalyst-to-ligand ratio. Ensure slow addition of the base.Minimized formation of symmetrical biaryl and azo compounds.
Ullmann Condensation

This section provides guidance for troubleshooting the Copper-catalyzed synthesis.

Issue 1: Very Low Conversion

Potential Cause Troubleshooting Recommendation Expected Outcome
Insufficient Temperature Ullmann condensations typically require high temperatures, often in the range of 150-220 °C.The reaction will proceed at a reasonable rate.
Catalyst Inactivity Use freshly prepared copper powder or a reliable source of Cu(I) salts like CuI.Improved catalytic activity.
Inappropriate Solvent High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.Better solubility of reactants and higher reaction temperature can be achieved.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of p-Anisidine with 4-Chloronitrobenzene

This protocol is a general guideline and may require optimization.

Materials:

  • p-Anisidine

  • 4-Chloronitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add anhydrous toluene to the flask.

  • Add p-anisidine (1.2 equivalents) and 4-chloronitrobenzene (1.0 equivalent).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Ullmann Condensation of p-Anisidine with 4-Iodonitrobenzene

This protocol is a general guideline and may require optimization.

Materials:

  • p-Anisidine

  • 4-Iodonitrobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add CuI (10 mol%), K₂CO₃ (2.0 equivalents), p-anisidine (1.2 equivalents), and 4-iodonitrobenzene (1.0 equivalent).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 150-180 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Buchwald_Hartwig_Workflow Reactants p-Anisidine + 4-Halonitrobenzene Reaction_Vessel Inert Atmosphere (N2 or Ar) Anhydrous Solvent (e.g., Toluene) 80-110 °C Reactants->Reaction_Vessel Catalyst_System Pd(0) Catalyst + Phosphine Ligand + Base Catalyst_System->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product 4-Methoxy-N- (4-nitrophenyl)aniline Purification->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Ullmann_Condensation_Workflow Reactants p-Anisidine + 4-Halonitrobenzene Reaction_Vessel Inert Atmosphere Polar Aprotic Solvent (e.g., DMF) 150-220 °C Reactants->Reaction_Vessel Catalyst_System Cu(I) Catalyst + Base Catalyst_System->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product 4-Methoxy-N- (4-nitrophenyl)aniline Purification->Product

Caption: Workflow for Ullmann Condensation.

Troubleshooting_Logic Start Low Yield in Diarylamine Synthesis Method Which Method? Start->Method BH Buchwald-Hartwig Method->BH Ullmann Ullmann Method->Ullmann Check_Catalyst Check Catalyst Activity/Loading BH->Check_Catalyst Ullmann->Check_Catalyst Check_Base Check Base Strength/Solubility Ullmann->Check_Base Check_Temp Check Reaction Temperature Ullmann->Check_Temp Check_Solvent Check Solvent Anhydrous/Appropriate? Ullmann->Check_Solvent Check_Ligand Check Ligand Choice/Purity Check_Catalyst->Check_Ligand Check_Ligand->Check_Base Check_Base->Check_Temp Check_Temp->Check_Solvent Optimize Optimize Conditions Check_Solvent->Optimize

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Purification of Crude 4-methoxy-N-(4-nitrophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 4-methoxy-N-(4-nitrophenyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route employed. The most prevalent impurities include:

  • Unreacted Starting Materials: Such as p-anisidine and p-nitroaniline.

  • Side Products: The nature of side products is reaction-dependent. For instance, in a Buchwald-Hartwig amination, dehalogenation of the aryl halide can be a side reaction. In nucleophilic aromatic substitution (SNAr) reactions, the formation of isomers or products of multiple substitutions can occur.[1][2]

Q2: What is a suitable recrystallization solvent for this compound?

A2: A common and effective solvent system for the recrystallization of compounds with similar structures, such as 4-methoxy-N-(4-nitrobenzyl)aniline, is a mixture of hexane and ethyl acetate (EtOAc).[3] Typically, the crude product is dissolved in a minimal amount of hot ethyl acetate, and hexane is then added dropwise until turbidity is observed. The solution is then allowed to cool slowly to induce crystallization. Ethanol has also been used for recrystallizing related Schiff base compounds.

Q3: How can I monitor the purity of my sample during purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. For nitroaniline compounds, a common mobile phase for TLC is a mixture of hexane and ethyl acetate.[4][5] The spots can be visualized under a UV lamp.[4] For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase (RP) HPLC method with a C18 column and a mobile phase of acetonitrile and water (with a modifier like phosphoric acid or formic acid for MS compatibility) is a good starting point for analysis of aniline derivatives.[6]

Q4: What is the expected melting point of pure this compound?

Troubleshooting Guides

Recrystallization
Problem Possible Cause Troubleshooting Steps
The compound "oils out" instead of crystallizing. The compound is coming out of solution above its melting point. This can be due to the solvent's boiling point being too close to the compound's melting point, or the solution being too saturated.[7]1. Reheat the solution to re-dissolve the oil. 2. Add a small amount of the more polar solvent (e.g., ethyl acetate) to increase the solubility. 3. Allow the solution to cool more slowly. You can do this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature.[7]
Poor or no crystal formation upon cooling. The solution is not sufficiently supersaturated. This could be due to using too much solvent.1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. 2. Add a seed crystal of the pure compound. 3. If the above fails, gently heat the solution to evaporate some of the solvent to increase the concentration, and then allow it to cool again.[4]
Low recovery of the purified product. Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The compound may also have some solubility in the cold solvent.1. Minimize the amount of hot solvent used to dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
The purified product is still colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of your product.
Column Chromatography
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from an impurity (spots are too close on TLC). The polarity of the eluent is not optimal for separation.1. Adjust the solvent system. A good starting point is an eluent that gives your product an Rf value of 0.2-0.4 on a TLC plate.[8] 2. If a single solvent system does not provide adequate separation, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[9]
The product is not eluting from the column. The eluent is not polar enough to displace the compound from the stationary phase.Increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
The compound streaks on the TLC plate and the column. The compound may be too polar for the silica gel, or it might be acidic or basic. It could also be due to overloading the column.1. Add a small amount of a modifier to the eluent. For example, if the compound is basic (like an aniline), adding a small amount of triethylamine (0.1-1%) can improve the peak shape.[9] 2. Ensure the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the weight of the stationary phase).
The collected fractions are still impure. The column was not packed properly, leading to channeling. The fractions collected were too large.1. Ensure the column is packed uniformly without any air bubbles or cracks.[8] 2. Collect smaller fractions to better resolve the separation of closely eluting compounds.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Preparation of the TLC Plate: On a silica gel plate, draw a faint pencil line about 1 cm from the bottom. Mark spots for the crude sample, a co-spot (crude sample and pure standard if available), and the pure standard.

  • Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small amount onto the designated mark on the TLC plate.

  • Developing the Plate: Prepare a developing chamber with a hexane/ethyl acetate solvent system (e.g., 80:20 or 70:30 v/v). Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[4]

  • Analysis: Calculate the Rf (retention factor) value for each spot. The presence of multiple spots in the crude lane indicates impurities.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Add warm hexane dropwise to the hot ethyl acetate solution until a slight cloudiness persists.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC as described in Protocol 1. Aim for an Rf of ~0.3 for the desired product.[8]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry packing is recommended to avoid air bubbles).[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the elution by TLC.

  • Fraction Analysis: Spot each fraction on a TLC plate to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound TLC_Analysis TLC Analysis for Impurity Profile Crude->TLC_Analysis Recrystallization Recrystallization (e.g., Hexane/Ethyl Acetate) TLC_Analysis->Recrystallization Minor Impurities Column_Chromatography Column Chromatography (e.g., Silica Gel, Hexane/EtOAc) TLC_Analysis->Column_Chromatography Significant/Close-Eluting Impurities Purity_Check Purity Check (TLC, HPLC, Melting Point) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Decision Is Purity Sufficient? Purity_Check->Decision Pure_Product Pure Product Decision->Recrystallization No, from Column Chromatography (further purification needed) Decision->Column_Chromatography No, from Recrystallization Decision->Pure_Product Yes

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Recrystallization Start Crude Product Dissolved in Hot Solvent Cooling Cooling Start->Cooling Oiling_Out Problem: Oiling Out Cooling->Oiling_Out No_Crystals Problem: No Crystals Form Cooling->No_Crystals Successful_Crystallization Successful Crystallization Cooling->Successful_Crystallization Ideal Outcome Reheat_Add_Solvent Solution: Reheat, Add More Solvent, Cool Slowly Oiling_Out->Reheat_Add_Solvent Yes Scratch_Seed Solution: Scratch Flask or Add Seed Crystal No_Crystals->Scratch_Seed Try First Reheat_Add_Solvent->Cooling Scratch_Seed->Successful_Crystallization Success Concentrate Solution: Evaporate Some Solvent Scratch_Seed->Concentrate If Fails Concentrate->Cooling

References

Optimizing reaction conditions for the synthesis of substituted diarylamines.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of substituted diarylamines. The information is presented in a clear question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is divided into three main synthetic strategies: Buchwald-Hartwig Amination, Ullmann Condensation, and Smiles Rearrangement.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction widely used for the synthesis of C-N bonds.

Q1: My Buchwald-Hartwig reaction shows low or no conversion. What are the common causes and how can I troubleshoot this?

A1: Low or no conversion in a Buchwald-Hartwig reaction can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Catalyst Activity: The active Pd(0) species may not be forming efficiently. If you are using a Pd(II) precursor like Pd(OAc)₂, ensure that your conditions promote its reduction to Pd(0). Consider switching to a pre-catalyst, which more readily forms the active catalytic species upon exposure to a base.

  • Ligand Selection: The choice of ligand is critical and substrate-dependent. For sterically hindered amines or aryl chlorides, bulky electron-rich phosphine ligands are often necessary. A mismatch between the ligand and the substrate is a common reason for reaction failure.

  • Base Selection and Solubility: Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be required, which might necessitate higher reaction temperatures. The solubility of the base can also be an issue; ensure adequate stirring to prevent the base from settling at the bottom of the reaction vessel.

  • Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the reaction at the desired temperature. Common solvents include toluene, dioxane, and THF. If solubility is an issue, consider using a mixture of solvents. Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.

  • Reagent Purity: Impurities in the amine starting material are a frequent cause of reaction failure. Ensure your amine is pure and dry. Similarly, the quality of the solvent and other reagents is important. Solvents should be anhydrous and degassed to remove oxygen, which can deactivate the catalyst.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl. Aryl chlorides are the least reactive and often require more specialized ligands and harsher conditions. If you are using an aryl chloride and the reaction is not proceeding, consider converting it to the corresponding bromide or iodide if possible.

Q2: I am observing significant amounts of side products in my Buchwald-Hartwig reaction. What are they and how can I minimize their formation?

A2: Common side products in Buchwald-Hartwig amination include:

  • Hydrodehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom. This side reaction can be promoted by the presence of water or other protic sources and can be a competing pathway with the desired amination. To minimize hydrodehalogenation, ensure your reaction is run under strictly anhydrous conditions. In some cases, using a bimetallic palladium-copper catalyst system has been shown to suppress this side reaction.

  • Biaryl Formation: This occurs when two aryl halides couple with each other. This is more common with more reactive aryl halides like iodides. Using bidentate phosphine ligands such as BINAP or DPPF can help to suppress the formation of biaryl byproducts.

  • Diarylamine Formation (when using ammonia): When ammonia is used as the amine source, the primary aniline product can react further with the aryl halide to form a diarylamine. Using an ammonia surrogate like benzophenone imine, followed by hydrolysis, can prevent this over-arylation.

Q3: My reaction seems to stall before reaching completion. What could be the reason?

A3: Reaction stalling can be due to catalyst deactivation. This can happen for several reasons:

  • Catalyst Precipitation: With aryl iodides, the iodide formed during the reaction can sometimes precipitate the palladium complex, removing it from the catalytic cycle.

  • Ligand Degradation: Some phosphine ligands can be sensitive to high temperatures and may degrade over the course of the reaction.

  • Inhibition by Substrates or Products: Some functional groups on the starting materials or products can coordinate to the palladium center and inhibit catalysis.

To address stalling, you can try adding a fresh portion of the catalyst and ligand to the reaction mixture. Monitoring the reaction by TLC or LC-MS can help determine if and when the reaction stops progressing.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, often used as an alternative to the Buchwald-Hartwig reaction.

Q1: My Ullmann condensation is giving a low yield. How can I optimize the reaction conditions?

A1: Low yields in Ullmann condensations are often related to the reaction conditions, which are typically harsher than those for Buchwald-Hartwig reactions.

  • Catalyst Source and Activation: Traditional Ullmann reactions use copper powder, which often requires activation. Modern protocols often use soluble copper(I) salts like CuI. The quality and age of the copper source can significantly impact the reaction.

  • Ligand Choice: While classic Ullmann reactions are often ligand-free, the use of ligands such as diamines or amino acids can significantly improve the reaction rate and allow for milder conditions.

  • Solvent and Temperature: High-boiling polar solvents like DMF, NMP, or nitrobenzene are traditionally used at high temperatures (often > 200 °C). If your substrate is sensitive to these conditions, exploring modern protocols with ligands that allow for lower temperatures is recommended.

  • Base: A strong base is typically required. The choice of base can influence the reaction outcome and should be optimized for your specific substrates.

  • Aryl Halide Reactivity: Similar to the Buchwald-Hartwig reaction, aryl iodides are more reactive than bromides, which are more reactive than chlorides. Electron-withdrawing groups on the aryl halide can activate it towards the reaction.

Q2: I am observing a dark-colored reaction mixture and the formation of a black precipitate in my Ullmann reaction. Is this normal?

A2: It is common for Ullmann reactions to turn dark. The formation of a black precipitate could be copper(I) oxide or other copper species resulting from catalyst decomposition. While a dark color does not necessarily indicate a failed reaction, excessive precipitation of insoluble copper species can lead to catalyst deactivation and stall the reaction. If the reaction is not proceeding, catalyst decomposition is a likely cause.

Q3: What are the common side products in an Ullmann C-N coupling?

A3: A common side product is the dehalogenated arene, similar to hydrodehalogenation in palladium catalysis. This is particularly problematic with less nucleophilic amines. Optimizing the ligand and reaction temperature can help to favor the desired C-N bond formation over this side reaction.

Smiles Rearrangement

The Smiles rearrangement is a transition-metal-free method for the synthesis of diarylamines, particularly useful for sterically hindered substrates.

Q1: When should I consider using a Smiles rearrangement instead of a transition-metal-catalyzed method?

A1: The Smiles rearrangement is an excellent choice under the following circumstances:

  • Sterically Hindered Substrates: This method is particularly effective for the synthesis of highly hindered diarylamines that are difficult to access via traditional cross-coupling methods.[1][2]

  • Transition-Metal-Free Synthesis: If your target molecule is sensitive to transition metals or if you need to avoid metal contamination in your final product, the Smiles rearrangement is a valuable alternative.[1][2]

  • Presence of an Electron-Deficient Arene: The reaction generally requires one of the aryl groups to be activated by electron-withdrawing groups.[1]

Q2: What are the key reaction parameters to optimize for a successful Smiles rearrangement?

A2: The key parameters to optimize are the base and the solvent.

  • Base: A variety of inorganic bases can be used, with Cs₂CO₃ and LiOH often performing well.[2] The choice of base can affect the reaction rate and yield.

  • Solvent: DMF is often the most effective solvent.[2] However, other polar aprotic solvents can also be used.

Data Presentation: Optimized Reaction Conditions

The following tables summarize typical optimized reaction conditions for the different synthetic methods.

Table 1: Buchwald-Hartwig Amination - General Conditions

ParameterConditionNotes
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) with ligand, or Pd pre-catalyst (1-2 mol%)Pre-catalysts are often more efficient.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos)Ligand choice is crucial and depends on the amine substrate.
Base NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ (1.5-2.0 equiv.)Strong bases for less sensitive substrates; weaker bases for functional group tolerance.
Solvent Toluene, Dioxane, THFMust be anhydrous and degassed.
Temperature 80-120 °CHigher temperatures may be needed for less reactive substrates.
Time 2-24 hoursMonitor by TLC or LC-MS.

Table 2: Ullmann Condensation - General Conditions

ParameterConditionNotes
Catalyst CuI (5-20 mol%) or activated Cu powderCuI is generally preferred in modern protocols.
Ligand Often none, but diamines or amino acids can improve efficiencyLigands allow for milder reaction conditions.
Base K₂CO₃, K₃PO₄, or other strong inorganic bases (2-3 equiv.)Base choice is substrate-dependent.
Solvent DMF, NMP, NitrobenzeneHigh-boiling polar solvents are typical.
Temperature 120-220 °CTraditional methods require high temperatures.
Time 12-48 hoursOften requires prolonged heating.

Table 3: Smiles Rearrangement - General Conditions

ParameterConditionNotes
Catalyst None (Transition-metal-free)[1][2]
Base Cs₂CO₃ or LiOH (2-3 equiv.)[2]
Solvent DMF[2]
Temperature 60-100 °C[2]
Time 1-16 hours[2]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Ullmann Condensation

  • To an oven-dried round-bottom flask, add the aryl halide (1.0 mmol), the amine (1.2 mmol), CuI (0.1 mmol), the ligand (if used, e.g., 1,10-phenanthroline, 0.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add a high-boiling polar solvent (e.g., DMF, 5 mL).

  • Equip the flask with a reflux condenser and heat the mixture to the desired temperature (e.g., 150 °C) under an inert atmosphere.

  • Stir the reaction mixture vigorously for the required time (e.g., 24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Smiles Rearrangement

  • In a vial, dissolve the sulfinamide precursor (1.0 mmol) and the base (e.g., Cs₂CO₃, 2.0 mmol) in DMF (5 mL).[2]

  • Seal the vial and heat the mixture to the desired temperature (e.g., 80 °C).[2]

  • Stir the reaction until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired diarylamine.

Visualizations

The following diagrams illustrate key workflows and catalytic cycles in the synthesis of substituted diarylamines.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdAmine Ar-Pd(II)-NHR'R''X AmineCoord->PdAmine Deprotonation Base Deprotonation PdAmine->Deprotonation PdAmido Ar-Pd(II)-NR'R''(L) Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->AmineCoord Ullmann_Condensation_Catalytic_Cycle cluster_reactants Reactants CuI Cu(I)X AmineReact Reaction with Amine & Base CuI->AmineReact CuAmide Cu(I)NR'R'' AmineReact->CuAmide OxAdd Oxidative Addition CuAmide->OxAdd CuIII Ar-Cu(III)-NR'R''(X) OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->AmineReact Reaction_Optimization_Workflow start Start: Diarylamine Synthesis check_completion Reaction Incomplete / Low Yield? start->check_completion check_side_products Side Products Observed? check_completion->check_side_products No optimize_catalyst Optimize Catalyst System (Pd source, ligand) check_completion->optimize_catalyst Yes troubleshoot_hydrodehalogenation Troubleshoot Hydrodehalogenation (anhydrous conditions, additives) check_side_products->troubleshoot_hydrodehalogenation Yes (Hydrodehalogenation) troubleshoot_biaryl Troubleshoot Biaryl Formation (bidentate ligands) check_side_products->troubleshoot_biaryl Yes (Biaryl Formation) troubleshoot_other Identify & Troubleshoot Other Side Products check_side_products->troubleshoot_other Yes (Other) success Successful Synthesis check_side_products->success No optimize_base Optimize Base (strength, solubility) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent (solubility, temperature) optimize_base->optimize_solvent optimize_temp_time Optimize Temperature & Time optimize_solvent->optimize_temp_time optimize_temp_time->check_completion troubleshoot_hydrodehalogenation->start troubleshoot_biaryl->start troubleshoot_other->start

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information on the stability and recommended storage conditions for 4-methoxy-N-(4-nitrophenyl)aniline. It also includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.

Stability and Recommended Storage

Proper storage and handling are crucial to maintain the integrity and stability of this compound.

Recommended Storage Conditions:

To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage in a desiccator at room temperature is advised. Some aromatic amines can be sensitive to light, so storing the compound in a dark or amber-colored vial is a good practice to prevent potential photodegradation.

Incompatible Materials:

To prevent degradation or unwanted reactions, this compound should be stored away from strong oxidizing agents and strong acids.

Stability Profile:

While specific quantitative stability data for this compound under various stress conditions is not extensively documented in publicly available literature, the stability of related nitroaromatic and diphenylamine compounds can provide valuable insights.

  • Thermal Stability: Nitroaromatic compounds can undergo thermal decomposition, which may involve the cleavage of the C-NO2 bond.[1] It is advisable to avoid prolonged exposure to high temperatures.

  • Light Stability: Diphenylamine and related compounds can be susceptible to photodegradation. Therefore, protection from light is recommended.

  • pH Stability: The stability of aromatic amines can be influenced by pH. Some primary aromatic amines have shown instability in acidic media.[2][3]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound.

Issue Potential Cause Recommended Solution
Compound Discoloration (e.g., darkening) Oxidation or degradation due to exposure to air, light, or impurities in solvents.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use freshly purified, de-gassed solvents for preparing solutions. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Inconsistent Experimental Results Degradation of the compound in solution. Inaccurate weighing or dispensing of the solid.Prepare fresh solutions before each experiment. If a stock solution must be stored, keep it at a low temperature (e.g., 2-8 °C) and protected from light. Re-evaluate the stability of the stock solution periodically. Ensure the analytical balance is properly calibrated and use appropriate techniques for handling solids to ensure accurate measurements.
Poor Solubility Use of an inappropriate solvent.Consult literature for appropriate solvents for similar compounds. Sonication or gentle warming may aid in dissolution, but be cautious of potential thermal degradation.
Presence of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC) Degradation of the analyte. Impurities in the solvent or on the column.Perform a forced degradation study to identify potential degradation products. Ensure the purity of solvents and proper cleaning and conditioning of the chromatographic column.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for handling this compound in the laboratory?

A1: Always handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Q2: How should I prepare solutions of this compound?

A2: Use high-purity, degassed solvents. Depending on the experiment, solvents such as ethanol, acetonitrile, or dimethyl sulfoxide (DMSO) may be suitable. Prepare solutions fresh whenever possible. If storage is necessary, store in a tightly sealed container, protected from light, and at a reduced temperature.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemistry of related nitroaromatic amines, potential degradation pathways include the reduction of the nitro group to an amino group and cleavage of the C-NO2 bond, particularly under thermal stress.[1] Hydrolysis of the amine linkage is also a possibility under certain pH conditions.

Q4: How can I assess the stability of this compound in my experimental setup?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. This involves subjecting the compound to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The HPLC method should then be able to separate the intact compound from these degradation products, allowing for an accurate assessment of its stability over time.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential for understanding the stability of this compound and for developing a stability-indicating analytical method.[4]

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Heat the mixture at 60°C for a specified period. Neutralize the solution with 0.1 N HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H2O2. Keep the mixture at room temperature for a specified period.

    • Thermal Degradation: Place a sample of the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period. Also, heat an aliquot of the stock solution at 60°C.

    • Photolytic Degradation: Expose a sample of the solid compound and an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.

  • Analysis: Analyze the stressed samples at different time points using a suitable HPLC method. Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Logical Workflow for Stability Testing

Stability_Testing_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Prep Prepare Stock Solution of Compound Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation (H2O2) Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Peak Purity, Degradation %) HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-methoxy-N-(4-nitrophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 4-methoxy-N-(4-nitrophenyl)aniline. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for this compound?

Q2: Why do the aromatic signals in my 1H NMR spectrum overlap?

A2: The aromatic region (typically 6.5-8.5 ppm) of diarylamines like this compound can be complex due to the presence of multiple, distinct aromatic protons. Overlapping signals are common and can make direct interpretation challenging. The coupling patterns of the protons on each ring, influenced by their substituents, can lead to complex multiplets.

Q3: How does the NH proton appear in the 1H NMR spectrum?

A3: The chemical shift of the N-H proton can vary significantly depending on the solvent, concentration, and temperature. It may appear as a broad singlet and could be located over a wide range of the spectrum. In some cases, it may exchange with residual water in the NMR solvent (like D2O), causing the peak to diminish or disappear.

Q4: What are the characteristic 13C NMR chemical shifts for this molecule?

A4: Similar to the 1H NMR, the 13C NMR chemical shifts can be predicted. The carbon attached to the nitro group (C-NO2) will be significantly deshielded and appear at a high chemical shift. Conversely, the carbon attached to the methoxy group (C-OCH3) will be shielded. The methoxy carbon itself will have a characteristic signal around 55 ppm.[1][2]

Troubleshooting Guide

Issue 1: Unresolved or Overlapping Aromatic Signals

  • Possible Cause: Insufficient magnetic field strength of the NMR spectrometer.

  • Troubleshooting Steps:

    • Acquire the spectrum on a higher field instrument (e.g., 500 MHz or higher). Higher field strengths can improve signal dispersion and resolve overlapping multiplets.

    • Consider using a different NMR solvent. A change in solvent can sometimes induce small changes in chemical shifts, which may be sufficient to resolve overlapping signals.

    • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy), which can help identify coupled protons even in crowded regions of the spectrum.[3][4]

Issue 2: Broad or Absent N-H Signal

  • Possible Cause: Chemical exchange of the N-H proton with the solvent or impurities.

  • Troubleshooting Steps:

    • Ensure the use of a dry NMR solvent to minimize exchange with water.

    • Perform a D2O exchange experiment. Add a drop of deuterium oxide to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the N-H signal confirms its identity.

    • Vary the temperature of the experiment. Lowering the temperature can sometimes slow down the exchange rate and result in a sharper N-H signal.

Issue 3: Difficulty in Assigning Aromatic Protons

  • Possible Cause: Complex coupling patterns and similar chemical environments.

  • Troubleshooting Steps:

    • Analyze the coupling constants (J-values). Protons that are ortho to each other will typically have a larger coupling constant (around 7-9 Hz) than meta or para couplings.

    • Utilize 2D NMR techniques. A COSY spectrum will show correlations between coupled protons, helping to trace the connectivity within each aromatic ring. An HSQC (Heteronuclear Single Quantum Coherence) spectrum can correlate protons to their directly attached carbons, aiding in both 1H and 13C assignments.

Data Presentation

Table 1: Predicted 1H NMR Chemical Shifts (δ) and Splitting Patterns

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
Methoxy Protons (-OCH3)~3.8Singlet (s)
Protons on Methoxy-substituted Ring~6.8 - 7.2Doublets (d) or Multiplets (m)Shielded by the electron-donating methoxy group.
Protons on Nitro-substituted Ring~7.0 - 8.2Doublets (d) or Multiplets (m)Deshielded by the electron-withdrawing nitro group.
Amine Proton (-NH-)VariableBroad Singlet (br s)Chemical shift is solvent and concentration dependent.

Note: These are predicted values and may vary based on experimental conditions.

Table 2: Predicted 13C NMR Chemical Shifts (δ)

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Methoxy Carbon (-OCH3)~55
Carbons on Methoxy-substituted Ring~114 - 155
Carbons on Nitro-substituted Ring~115 - 150
Carbon attached to NO2>140Deshielded due to the strong electron-withdrawing effect.
Carbon attached to Methoxy>150Deshielded due to the oxygen atom.

Note: These are predicted values and may vary based on experimental conditions.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Standard 1D 1H NMR Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

  • Set the appropriate spectral width, acquisition time, and number of scans.

  • Acquire the free induction decay (FID).

  • Apply a Fourier transform to the FID to obtain the spectrum.

  • Phase the spectrum and perform baseline correction.

  • Integrate the signals and reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire Acquire 1D 1H FID lock->acquire process Process Data (FT, Phasing) acquire->process analyze_1d Analyze 1D Spectrum (Shifts, Integrals, Couplings) process->analyze_1d complex_spectra Complex Spectra? analyze_1d->complex_spectra acquire_2d Acquire 2D NMR (COSY, HSQC) complex_spectra->acquire_2d Yes assign Assign Structure complex_spectra->assign No acquire_2d->assign

Caption: Workflow for NMR sample preparation, data acquisition, and spectral analysis.

logical_relationship cluster_substituent_effects Substituent Effects on Aromatic Protons cluster_spectral_outcome Resulting 1H NMR Spectrum OCH3 Methoxy Group (-OCH3) Electron Donating upfield Upfield Shift (Shielding) Lower ppm OCH3->upfield NO2 Nitro Group (-NO2) Electron Withdrawing downfield Downfield Shift (Deshielding) Higher ppm NO2->downfield overlap Potential Signal Overlap in Aromatic Region upfield->overlap downfield->overlap

Caption: Influence of substituents on the 1H NMR aromatic proton chemical shifts.

References

Strategies for scaling up the production of 4-methoxy-N-(4-nitrophenyl)aniline.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-methoxy-N-(4-nitrophenyl)aniline.

Troubleshooting Guides

Scaling up the production of this compound can present several challenges, from low yields to purification difficulties. The following tables outline common issues, potential causes, and recommended solutions for the primary synthetic routes.

Table 1: Buchwald-Hartwig Amination Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low to No Product Formation Inactive catalystEnsure the use of an air- and moisture-free reaction setup. Use a fresh, high-quality palladium precatalyst and phosphine ligand.
Inappropriate baseThe choice of base is critical. For electron-deficient aryl halides, a weaker base like Cs₂CO₃ or K₃PO₄ may be more effective than strong alkoxides (e.g., NaOt-Bu) to prevent catalyst decomposition.
Poor solvent choiceToluene and dioxane are commonly effective solvents. Ensure the solvent is anhydrous.
Formation of Side Products (e.g., Hydrodehalogenation) Catalyst decompositionLower the reaction temperature. Screen different ligands; bulkier, electron-rich phosphine ligands can suppress side reactions.
Presence of waterRigorously dry all reagents and solvents.
Incomplete Reaction Insufficient reaction time or temperatureMonitor the reaction by TLC or LC-MS. If starting material remains, consider extending the reaction time or incrementally increasing the temperature.
Catalyst deactivationIncrease catalyst loading or add a fresh portion of the catalyst.
Table 2: Ullmann Condensation/Goldberg Reaction Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low Yield Harsh reaction conditionsTraditional Ullmann reactions often require high temperatures (>150 °C), which can lead to product decomposition. Consider using a ligand-accelerated protocol with a soluble copper(I) salt (e.g., CuI) and a ligand like 1,10-phenanthroline or N,N'-dimethylethylenediamine to enable milder conditions.
Inactive copper catalystUse freshly prepared, activated copper powder or a high-purity copper(I) salt.
Poor solubility of reactantsEmploy a high-boiling polar aprotic solvent such as DMF, NMP, or DMSO.
Formation of Homocoupled Byproducts Inappropriate stoichiometryUse a slight excess of the amine component.
High reaction temperatureOptimize the temperature to the minimum required for the reaction to proceed at a reasonable rate.
Difficult Product Isolation Removal of copper catalystAfter the reaction, quench with aqueous ammonia to complex the copper salts, facilitating their removal during aqueous workup.
Table 3: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction Insufficient activation of the aryl halideThe nitro group in 4-chloronitrobenzene strongly activates the ring for SNAr. Ensure the purity of the starting material.
Inappropriate solventPolar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions as they solvate the cation of the base and leave the anion more nucleophilic.
Weak baseA moderately strong base such as K₂CO₃ or NaH is typically required to deprotonate the aniline nucleophile.
Formation of Polysubstituted Byproducts Incorrect stoichiometryUse a controlled stoichiometry of the limiting reagent. Adding the nucleophile slowly to the reaction mixture can also help.
Product Degradation High reaction temperatureWhile heating is often necessary, excessive temperatures can lead to decomposition. Optimize the temperature by starting at a lower temperature and gradually increasing it.

Experimental Protocols

Reductive Amination Synthesis of this compound

This two-step, one-pot procedure is adapted from a high-yield synthesis of a structurally similar compound.[1]

Step 1: Imine Formation

  • To a stirred solution of 4-nitrobenzaldehyde (1.0 eq) in methanol, add 4-methoxyaniline (p-anisidine) (1.0 eq) at room temperature.

  • Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Cool the reaction mixture to 0-5 °C, which should result in the precipitation of the intermediate imine.

Step 2: Reduction

  • To the cooled suspension of the imine, add a catalytic amount of acetic acid (a few drops).

  • Slowly add sodium borohydride (NaBH₄) (0.7-0.8 eq) in portions, maintaining the temperature at 0-5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours at the same temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to afford this compound.

Purification by Column Chromatography

For challenging purifications or to remove closely related impurities, flash column chromatography can be employed.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is a good starting point.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Load the solution onto the pre-equilibrated silica gel column.

    • Elute with the solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified product.

    • Note: For basic diarylamines that may streak on silica, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the separation.

Frequently Asked Questions (FAQs)

Q1: What is the most scalable method for producing this compound?

A1: For large-scale industrial production, a continuous flow process based on the nitration of a protected 4-methoxyaniline followed by deprotection and subsequent reaction would likely be the most efficient and scalable method, as it offers better control over reaction parameters and improved safety. For laboratory to pilot-plant scale, the reductive amination protocol is a strong candidate due to its high reported yield and relatively mild conditions. The Buchwald-Hartwig amination is also highly scalable, with established industrial applications.[2]

Q2: My Buchwald-Hartwig reaction is not going to completion. What should I try first?

A2: First, ensure your setup is completely free of air and moisture, as the palladium(0) active species is sensitive to both. Use freshly dried, deoxygenated solvents. If the issue persists, consider screening different phosphine ligands, as the ligand can have a significant impact on catalyst activity and stability. Also, verify the quality and reactivity of your base.

Q3: I am observing a dark coloration in my Ullmann condensation reaction. Is this normal?

A3: Yes, copper-catalyzed reactions, especially at elevated temperatures, often result in dark-colored reaction mixtures. This is typically due to the formation of finely divided copper species and some minor decomposition products. The color should not be a major concern as long as the reaction is progressing, and the product can be purified from the colored impurities.

Q4: Can I use an aryl bromide instead of an aryl chloride for the SNAr reaction?

A4: While aryl chlorides are commonly used, aryl fluorides are often more reactive in SNAr reactions due to the high electronegativity of fluorine, which increases the electrophilicity of the carbon atom being attacked. Aryl bromides and iodides are generally less reactive than aryl chlorides and fluorides in SNAr, as the rate-determining step is typically the nucleophilic attack, not the leaving group departure.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques. A sharp melting point is a good indicator of purity. Chromatographic methods like TLC and HPLC can be used to check for the presence of impurities. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR are essential for structural confirmation and can also reveal the presence of impurities.[3]

Visualizations

Scale_Up_Workflow General Workflow for Scaling Up Production cluster_0 Route Selection & Lab Scale cluster_1 Process Development & Scale-Up cluster_2 Production & Quality Control Route_Scouting Route Scouting (Buchwald-Hartwig, Ullmann, SNAr, etc.) Optimization Reaction Optimization (Catalyst, Solvent, Temp.) Route_Scouting->Optimization Analytics Analytical Method Development (TLC, HPLC, NMR) Optimization->Analytics Pilot_Scale Pilot Scale Synthesis (100g - 1kg) Analytics->Pilot_Scale Purification_Dev Purification Protocol (Crystallization, Chromatography) Pilot_Scale->Purification_Dev Safety_Assessment Process Safety Assessment (Exotherms, Reagent Stability) Purification_Dev->Safety_Assessment Full_Scale Full-Scale Production Safety_Assessment->Full_Scale QC Quality Control (Purity, Impurity Profile) Full_Scale->QC Final_Product Final Product QC->Final_Product

Caption: A generalized workflow for scaling up the chemical synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Catalyst_Issue Catalyst-Related Issue? Check_Conditions->Catalyst_Issue Reagent_Issue Reagent/Solvent Issue? Catalyst_Issue->Reagent_Issue No Optimize_Catalyst Screen Catalysts/Ligands Adjust Loading Catalyst_Issue->Optimize_Catalyst Yes Optimize_Reagents Use Anhydrous Solvents Screen Bases/Additives Reagent_Issue->Optimize_Reagents Yes Purification_Loss Assess Purification Step for Loss Reagent_Issue->Purification_Loss No End Improved Yield Optimize_Catalyst->End Optimize_Reagents->End Purification_Loss->End

Caption: A decision-making diagram for troubleshooting low product yield in synthesis reactions.

References

Technical Support Center: Efficient Synthesis of N-Aryl Anilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-aryl anilines, primarily through Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What is the Buchwald-Hartwig amination reaction?

The Buchwald-Hartwig amination is a powerful chemical reaction that forms carbon-nitrogen (C-N) bonds using a palladium catalyst. It is widely used for synthesizing aryl amines by coupling an amine with an aryl halide or triflate.[1] This method has become crucial in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, often replacing harsher traditional methods.

Q2: Which factors are most critical for a successful N-aryl aniline synthesis?

The success of a Buchwald-Hartwig amination for N-aryl aniline synthesis hinges on the careful selection of four key components:

  • Palladium Precatalyst: The source of the active palladium(0) catalyst.

  • Ligand: A crucial component that binds to the palladium, influencing its reactivity, stability, and selectivity.

  • Base: Required to deprotonate the amine, facilitating its coordination to the palladium center.

  • Solvent: The reaction medium, which can significantly impact solubility, reaction rate, and catalyst stability.

Optimizing these four components is essential to achieve high yields and selectivity.

Q3: How do I choose the right ligand for my reaction?

Ligand selection is critical and depends on the specific substrates being coupled. For the synthesis of N-aryl anilines, bulky, electron-rich phosphine ligands are generally preferred.[2] These ligands promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2]

  • For aryl chlorides: Sterically demanding ligands like tBuXPhos, BrettPhos, and SPhos are often effective.[2]

  • For controlling selectivity: The steric bulk of the ligand can be used to control the degree of arylation. A more sterically hindered ligand can favor monoarylation to produce the desired N-aryl aniline, while a less bulky ligand might lead to the formation of diarylamines.[3]

Q4: What are the most common palladium precatalysts?

Several palladium precatalysts are commercially available and commonly used. Some of the most frequent choices include:

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • [(NHC)PdCl₂(aniline)] complexes (NHC = N-heterocyclic carbene)[4]

  • Pre-formed palladium-ligand complexes (e.g., [PdCl(allyl)]₂)

The choice of precatalyst can influence the ease of catalyst activation and overall reaction performance.

Q5: Can I run the reaction open to the air?

While Buchwald-Hartwig reactions are traditionally performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands, some modern catalyst systems exhibit remarkable air and moisture stability.[4][5] However, for optimal results and reproducibility, especially with sensitive substrates or catalysts, working under an inert atmosphere is still recommended.

Troubleshooting Guide

Problem 1: Low or no yield of the desired N-aryl aniline.

This is one of the most common issues encountered. The underlying cause can often be traced back to one of the key reaction components or conditions.

Potential Cause Suggested Solution(s)
Inactive Catalyst • Ensure the palladium precatalyst and ligand are not degraded. Use fresh reagents if in doubt. • Consider using a pre-formed palladium-ligand complex to ensure the active catalyst is generated. • For Pd(II) precatalysts, ensure the conditions are suitable for reduction to Pd(0). This is often facilitated by the amine or phosphine ligand.[1]
Inappropriate Ligand • For challenging substrates like aryl chlorides, switch to a more sterically demanding and electron-rich ligand such as tBuXPhos, BrettPhos, or an N-heterocyclic carbene (NHC) ligand.[5][6] • Screen a panel of ligands to identify the optimal one for your specific substrate combination.
Incorrect Base • The base may not be strong enough to deprotonate the aniline. Consider switching to a stronger base like NaOtBu, KOtBu, or LiHMDS.[1] • Ensure the base is sufficiently soluble in the reaction solvent. In some cases, using a soluble organic base can be beneficial.
Poor Solvent Choice • The starting materials may not be fully soluble in the chosen solvent. Try a different solvent such as toluene, dioxane, or THF. • For polar substrates, a more polar solvent might be necessary, but be aware that this can affect catalyst activity.
Reaction Temperature Too Low • Increase the reaction temperature. While some modern catalysts work at room temperature, many systems require heating to 80-110 °C, especially for less reactive aryl chlorides.

Problem 2: Formation of significant side products.

The formation of byproducts can compete with the desired reaction and reduce the yield of the N-aryl aniline.

Side Product Potential Cause Suggested Solution(s)
Hydrodehalogenation of the aryl halide • This occurs when the aryl halide is reduced instead of coupling with the amine. • This can be caused by β-hydride elimination from the palladium-amido complex.• Use a more sterically hindered ligand to disfavor this side reaction. • Optimize the base and solvent combination.
Diarylamine formation (over-arylation) • The N-aryl aniline product is more reactive than the starting aniline and undergoes a second arylation.• Use a more sterically bulky ligand to disfavor the coupling of the bulkier N-aryl aniline.[3] • Adjust the stoichiometry of the reactants, using a slight excess of the aniline.
Homocoupling of the aryl halide • Two molecules of the aryl halide couple to form a biaryl compound.• This is often a sign of poor catalyst performance or inappropriate reaction conditions. Re-evaluate the catalyst system, base, and solvent.

Problem 3: Difficulty with specific substrates.

Certain types of substrates can be particularly challenging in Buchwald-Hartwig aminations.

Challenging Substrate Potential Issue Suggested Solution(s)
Electron-rich aryl halides • Slower oxidative addition to the palladium(0) center.• Use a more electron-rich and bulky ligand to accelerate oxidative addition. • Higher reaction temperatures may be required.
Electron-poor anilines • The aniline is less nucleophilic and more difficult to deprotonate.• Use a stronger base to ensure complete deprotonation. • A more electron-rich ligand can enhance the reactivity of the palladium center.
Sterically hindered substrates • Steric clash can impede both oxidative addition and reductive elimination.• Employ a catalyst system with a less sterically demanding ligand that can still promote the reaction. • Higher temperatures and longer reaction times may be necessary.
Heterocyclic substrates • The heteroatoms can coordinate to the palladium center and inhibit catalysis.• Specific ligands, such as Josiphos-type ligands, have been developed for the successful coupling of heterocyclic substrates.[7]

Experimental Protocols

General Procedure for the Palladium-Catalyzed Synthesis of an N-Aryl Aniline

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Equipment:

  • Aryl halide (1.0 mmol)

  • Aniline (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol)

  • Phosphine ligand (e.g., tBuXPhos, 0.02-0.10 mmol)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl halide, aniline, palladium precatalyst, phosphine ligand, and base.

  • Solvent Addition: Add the anhydrous, degassed solvent to the Schlenk tube via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalyst Systems for the Coupling of 4-Chlorotoluene with Aniline.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / tBuXPhosNaOtBuToluene1002495Adapted from[8]
[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLiToluene1002498[8]
Pd₂(dba)₃ / BrettPhosNaOtBuDioxane1001892General knowledge
[Pd(IPr)(AN)Cl₂]NaOtBuDioxane1101285Adapted from[4]

Note: Yields are highly substrate-dependent and the conditions listed are for a model reaction. Optimization is often necessary.

Mandatory Visualization

Troubleshooting_Low_Yield start Low or No Yield catalyst Catalyst Issue? start->catalyst Check Catalyst ligand Ligand Issue? start->ligand Check Ligand base Base Issue? start->base Check Base conditions Conditions Issue? start->conditions Check Conditions sol_catalyst1 Use fresh precatalyst catalyst->sol_catalyst1 Degradation? sol_catalyst2 Use pre-formed catalyst catalyst->sol_catalyst2 Activation? sol_ligand1 Screen bulky ligands (e.g., tBuXPhos) ligand->sol_ligand1 Reactivity? sol_ligand2 Check ligand integrity ligand->sol_ligand2 Degradation? sol_base1 Use stronger base (e.g., NaOtBu) base->sol_base1 Strength? sol_base2 Ensure base solubility base->sol_base2 Solubility? sol_conditions1 Increase temperature conditions->sol_conditions1 Temperature? sol_conditions2 Change solvent conditions->sol_conditions2 Solvent? sol_conditions3 Ensure inert atmosphere conditions->sol_conditions3 Atmosphere?

Caption: Troubleshooting workflow for low yield in N-aryl aniline synthesis.

Side_Product_Formation start Side Product Formation hydrodehal Hydrodehalogenation start->hydrodehal diarylamine Diarylamine start->diarylamine homocoupling Aryl Homocoupling start->homocoupling sol_hydrodehal Use bulkier ligand Optimize base/solvent hydrodehal->sol_hydrodehal Solution sol_diarylamine Use bulkier ligand Adjust stoichiometry diarylamine->sol_diarylamine Solution sol_homocoupling Re-evaluate catalyst system homocoupling->sol_homocoupling Solution

Caption: Common side products and their mitigation strategies.

References

Preventing the reduction of the nitro group in 4-methoxy-N-(4-nitrophenyl)aniline synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers synthesizing 4-methoxy-N-(4-nitrophenyl)aniline, with a focus on preventing the undesired reduction of the nitro group.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The most common methods for synthesizing this compound and other diarylamines include the Buchwald-Hartwig amination, Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr). Each method has its own advantages and challenges, particularly concerning substrates with sensitive functional groups like nitro groups.

Q2: Why is the nitro group prone to reduction during the synthesis?

A2: The nitro group is susceptible to reduction to an amino group under certain reaction conditions, especially in the presence of reducing agents or certain catalysts at elevated temperatures. For instance, some palladium catalysts used in cross-coupling reactions can also facilitate hydrogenation if a hydrogen source is present.

Q3: Which synthetic method offers the best chemoselectivity for preserving the nitro group?

A3: The Buchwald-Hartwig amination, when performed with the appropriate choice of catalyst, ligand, and base, generally offers high chemoselectivity and is often the preferred method for coupling aryl halides with amines on substrates bearing sensitive functional groups.[1][2] Modern Ullmann-type reactions with appropriate ligands also show good functional group tolerance.[3][4]

Q4: What is a common side product if the nitro group is reduced?

A4: If the nitro group is reduced, the primary side product would be N1-(4-methoxyphenyl)benzene-1,4-diamine. In some cases, partially reduced intermediates like nitroso or hydroxylamine species can also be formed.

Troubleshooting Guide: Preventing Nitro Group Reduction

Unwanted reduction of the nitro group is a common challenge in the synthesis of this compound. This section provides a systematic approach to troubleshooting this issue.

Diagram: Troubleshooting Decision Tree

Troubleshooting_Nitro_Reduction start Problem: Nitro group reduction observed check_method Which synthetic method are you using? start->check_method buchwald Buchwald-Hartwig check_method->buchwald Buchwald ullmann Ullmann Condensation check_method->ullmann Ullmann snar SNAr check_method->snar SNAr buchwald_sol Troubleshooting Steps: 1. Optimize Ligand/Catalyst System (e.g., use XPhos). 2. Use a weaker, non-coordinating base (e.g., Cs2CO3, K3PO4). 3. Lower reaction temperature. 4. Ensure inert atmosphere to prevent side reactions. buchwald->buchwald_sol ullmann_sol Troubleshooting Steps: 1. Use a well-defined Cu(I) catalyst and ligand (e.g., phenanthroline). 2. Avoid excessively high temperatures. 3. Use an aprotic polar solvent (e.g., DMF, NMP). 4. Ensure anhydrous conditions. ullmann->ullmann_sol snar_sol Troubleshooting Steps: 1. Use a highly activated aryl halide (e.g., 4-fluoronitrobenzene). 2. Use a non-nucleophilic base (e.g., K2CO3). 3. Control reaction temperature carefully. 4. Use a polar aprotic solvent (e.g., DMSO, DMF). snar->snar_sol

Caption: Troubleshooting decision tree for nitro group reduction.

Comparison of Synthetic Methods

The choice of synthetic method can significantly impact the yield and purity of this compound. The following table summarizes key parameters for the most common synthetic routes.

ParameterBuchwald-Hartwig AminationUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Aryl Halide 4-chloronitrobenzene, 4-bromonitrobenzene4-iodonitrobenzene, 4-bromonitrobenzene4-fluoronitrobenzene, 4-chloronitrobenzene
Catalyst Pd(OAc)2, Pd2(dba)3CuI, Cu powderNone (substrate-dependent)
Ligand XPhos, SPhos, BINAP1,10-Phenanthroline, L-prolineNot applicable
Base Cs2CO3, K3PO4, NaOtBuK2CO3, Cs2CO3K2CO3, Et3N
Solvent Toluene, Dioxane, THFDMF, NMP, DMSODMSO, DMF, NMP
Temperature 80-110 °C100-160 °C100-150 °C
Typical Yield 85-95%70-85%75-90%
Nitro Group Compatibility Generally high with proper ligand/base selection.Good, but can be sensitive to high temperatures.Excellent, as the nitro group activates the ring for substitution.[5]

Experimental Protocols

Buchwald-Hartwig Amination

This protocol is optimized for high chemoselectivity, minimizing the risk of nitro group reduction.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start setup Assemble oven-dried glassware under inert atmosphere (N2 or Ar). start->setup reagents Add Pd catalyst, ligand, base, 4-methoxyaniline, and aryl halide. setup->reagents solvent Add anhydrous solvent (e.g., Toluene). reagents->solvent reaction Heat the reaction mixture (e.g., 100 °C) with stirring. solvent->reaction monitoring Monitor reaction progress by TLC or GC-MS. reaction->monitoring workup Cool to RT, dilute with solvent, and filter. Wash with water and brine. monitoring->workup purification Purify by column chromatography. workup->purification end End purification->end

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

  • 4-chloronitrobenzene (1.0 equiv)

  • 4-methoxyaniline (1.2 equiv)

  • Pd2(dba)3 (2 mol%)

  • XPhos (4 mol%)

  • Cs2CO3 (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add 4-chloronitrobenzene, 4-methoxyaniline, Pd2(dba)3, XPhos, and Cs2CO3.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Ullmann Condensation

A classic method that can be effective, though it often requires higher temperatures.

Materials:

  • 4-bromonitrobenzene (1.0 equiv)

  • 4-methoxyaniline (1.5 equiv)

  • CuI (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • K2CO3 (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask, combine 4-bromonitrobenzene, 4-methoxyaniline, CuI, 1,10-phenanthroline, and K2CO3.

  • Add anhydrous DMF to the flask.

  • Heat the mixture to 120-140 °C under an inert atmosphere.

  • Stir the reaction until TLC analysis indicates completion.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

This method is most effective with a highly electron-deficient aryl halide.

Materials:

  • 4-fluoronitrobenzene (1.0 equiv)

  • 4-methoxyaniline (1.1 equiv)

  • K2CO3 (2.0 equiv)

  • Anhydrous DMSO

Procedure:

  • Combine 4-fluoronitrobenzene, 4-methoxyaniline, and K2CO3 in a flask.

  • Add anhydrous DMSO and heat the mixture to 120 °C.

  • Monitor the reaction's progress by TLC.

  • After completion, cool the mixture and add water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol if further purification is needed.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general mechanistic pathway for the Buchwald-Hartwig amination, highlighting the key steps.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pdII_complex Ar-Pd(II)(L_n)-X oxidative_addition->pdII_complex amine_coordination Amine Coordination pdII_complex->amine_coordination + R2NH pdII_amine_complex [Ar-Pd(II)(L_n)(R2NH)]+X- amine_coordination->pdII_amine_complex deprotonation Deprotonation pdII_amine_complex->deprotonation + Base pdII_amido_complex Ar-Pd(II)(L_n)-NR2 deprotonation->pdII_amido_complex reductive_elimination Reductive Elimination pdII_amido_complex->reductive_elimination reductive_elimination->pd0 + Ar-NR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

Validation & Comparative

A Comparative Analysis of 4-methoxy-N-(4-nitrophenyl)aniline and its Benzyl Analogue for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of 4-methoxy-N-(4-nitrophenyl)aniline and its benzyl analogue, N-benzyl-4-methoxyaniline, reveals distinct physicochemical properties and biological activities that position them for different applications in research and drug development. While both compounds share a core 4-methoxyaniline structure, the substitution of the 4-nitrophenyl group with a benzyl group significantly alters their electronic and steric profiles, influencing their biological targets and therapeutic potential.

This guide provides a comprehensive overview of the available data on these two compounds, including their synthesis, physicochemical characteristics, and known biological activities, to aid researchers in selecting the appropriate molecule for their studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and N-benzyl-4-methoxyaniline is presented in the table below. These properties are crucial for predicting the compounds' behavior in biological systems, including their solubility, permeability, and potential for forming intermolecular interactions.

PropertyThis compoundN-benzyl-4-methoxyaniline
Molecular Formula C₁₃H₁₂N₂O₃[1]C₁₄H₁₅NO[2][3]
Molecular Weight 244.25 g/mol [1]213.27 g/mol [2][3]
CAS Number 730-11-017377-95-6[2][3]
Appearance Not specifiedNot specified
Melting Point Not specifiedNot specified
Solubility Not specifiedNot specified

Synthesis and Reactivity

This compound , a diarylamine, can be synthesized through various methods, including the Buchwald-Hartwig amination, which is a versatile method for forming carbon-nitrogen bonds. The presence of the electron-withdrawing nitro group on one of the aryl rings influences its reactivity, making the amine nitrogen less nucleophilic compared to its benzyl analogue.

N-benzyl-4-methoxyaniline can be synthesized via several routes, including the reductive amination of benzaldehyde with 4-methoxyaniline or the N-alkylation of 4-methoxyaniline with benzyl chloride.[4] The benzyl group is sterically less demanding than the nitrophenyl group and imparts a more lipophilic character to the molecule.

Biological Activity and Potential Applications

The structural differences between the two compounds translate into distinct biological activity profiles.

N-benzyl-4-methoxyaniline and its derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[7] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. The benzyl group can be readily modified to optimize binding to the ATP-binding pocket of the VEGFR-2 kinase domain. Although direct IC50 values for N-benzyl-4-methoxyaniline against VEGFR-2 are not widely reported, the N-benzylaniline scaffold is a recognized pharmacophore for VEGFR-2 inhibitors. Some derivatives of N-benzyl-4-methoxyaniline have shown cytotoxic activity against various human cancer cell lines.[8]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative protocols for the synthesis of a related compound and for a common cytotoxicity assay.

Synthesis of N-benzyl-4-methoxyaniline via Reductive Amination[9]

This protocol describes the synthesis of the benzyl analogue.

Materials:

  • Benzaldehyde

  • 4-methoxyaniline

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Acetic acid (AcOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a stirred solution of benzaldehyde (1 equivalent) in methanol, add 4-methoxyaniline (1 equivalent) at room temperature.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to 0 °C to precipitate the intermediate imine.

  • Add a few drops of acetic acid, followed by the portion-wise addition of sodium borohydride (1.5 equivalents) at 0 °C.

  • Stir the reaction mixture for an additional 2 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and concentrate under reduced pressure.

  • Crystallize the crude product from a hexane/ethyl acetate mixture to afford N-benzyl-4-methoxyaniline.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells to be tested

  • 96-well plates

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided.

G VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Benzyl_Analogue N-benzyl-4-methoxyaniline (Analogue) Benzyl_Analogue->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by N-benzyl-4-methoxyaniline.

G Cytotoxicity Testing Workflow (MTT Assay) Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Add_Compound Add test compound (e.g., this compound or its benzyl analogue) Incubation_24h->Add_Compound Incubation_48h Incubate for 48h Add_Compound->Incubation_48h Add_MTT Add MTT reagent Incubation_48h->Add_MTT Incubation_4h Incubate for 4h Add_MTT->Incubation_4h Add_Solubilizer Add solubilization solution Incubation_4h->Add_Solubilizer Incubation_Overnight Incubate overnight Add_Solubilizer->Incubation_Overnight Read_Absorbance Read absorbance at 570 nm Incubation_Overnight->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50

Caption: General workflow for determining the cytotoxicity of a compound using the MTT assay.

Conclusion

It is important to note that a direct comparison of the biological activity of these two specific compounds is hampered by the lack of publicly available, directly comparable experimental data. Future studies performing side-by-side evaluations of these molecules in relevant biological assays are necessary to provide a definitive and objective comparison of their performance. This guide serves as a foundation for researchers to understand the current landscape and to design future experiments to further elucidate the therapeutic potential of these compounds.

References

A Comparative Analysis of Synthesis Routes for Substituted Diphenylamines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the primary synthetic methodologies for substituted diphenylamines, including the Ullmann condensation, Buchwald-Hartwig amination, Chapman rearrangement, and Goldberg reaction. This guide provides a detailed comparison of their performance, supported by experimental data, and includes protocols for key reactions.

Substituted diphenylamines are a crucial structural motif in medicinal chemistry, materials science, and industrial applications. Their synthesis has been a subject of extensive research, leading to the development of several effective methods. This guide presents a comparative analysis of the most prominent synthesis routes, offering insights into their advantages, limitations, and optimal applications.

Executive Summary

The synthesis of substituted diphenylamines is dominated by two major cross-coupling strategies: the classical copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination . While the Ullmann reaction is cost-effective, it often requires harsh reaction conditions. In contrast, the Buchwald-Hartwig amination offers milder conditions and a broader substrate scope, albeit at a higher cost due to the use of palladium and specialized phosphine ligands. Other notable methods include the Chapman rearrangement , a thermal intramolecular reaction, and the Goldberg reaction , a copper-catalyzed N-arylation of amides followed by hydrolysis. The choice of a particular synthetic route is often dictated by factors such as substrate functionality, desired scale, cost, and available laboratory equipment.

Comparative Analysis of Synthesis Routes

The performance of each synthesis route varies significantly based on the electronic and steric nature of the substrates. The following sections provide a detailed comparison of the Ullmann condensation and Buchwald-Hartwig amination, along with an overview of the Chapman rearrangement and Goldberg reaction.

Ullmann Condensation vs. Buchwald-Hartwig Amination

The Ullmann condensation and Buchwald-Hartwig amination are the two most widely employed methods for the synthesis of diphenylamines. The choice between these two powerful reactions depends on a careful consideration of their respective strengths and weaknesses.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu) or Copper salts (e.g., CuI, CuO)Palladium (Pd) complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Often ligand-free, but can be enhanced by N- or O-based ligands (e.g., phenanthroline, amino acids)Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are crucial.
Reaction Temperature High temperatures, often >150 °C[1]Milder temperatures, often ranging from room temperature to ~120 °C.[2]
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)A wide range of bases, including alkoxides (e.g., NaOtBu), phosphates (e.g., K₃PO₄), and carbonates.[3]
Solvent High-boiling polar aprotic solvents (e.g., DMF, NMP, nitrobenzene)[1]Aprotic solvents (e.g., toluene, dioxane, THF).[4]
Substrate Scope Traditionally limited to electron-deficient aryl halides. Aryl iodides and bromides are preferred.[1][5]Broad scope, including electron-rich and electron-deficient aryl halides (Cl, Br, I, OTf). Tolerant of a wide range of functional groups.[3][6]
Functional Group Tolerance Moderate; sensitive functional groups may not be tolerated under the harsh conditions.Excellent; compatible with a wide array of functional groups.[6]
Cost Generally lower cost due to the use of abundant copper catalysts.Higher cost due to the use of palladium and expensive, often proprietary, phosphine ligands.
Advantages Cost-effective, suitable for large-scale industrial synthesis of specific compounds.Mild reaction conditions, broad substrate scope, high yields, and excellent functional group tolerance.[6]
Disadvantages Harsh reaction conditions, often requires stoichiometric amounts of copper, and can have a limited substrate scope.[1]High cost of catalyst and ligands, potential for palladium contamination in the final product.

Table 1: General Comparison of Ullmann Condensation and Buchwald-Hartwig Amination.

Performance with Different Substrates

The electronic and steric properties of the aryl halides and anilines significantly influence the efficiency of these reactions.

Substrate TypeUllmann CondensationBuchwald-Hartwig Amination
Electron-Deficient Aryl Halides Generally effective, as the electron-withdrawing groups activate the aryl halide towards nucleophilic attack.[1]Highly effective, often proceeding with high yields under mild conditions.[6]
Electron-Rich Aryl Halides Less reactive and often require higher temperatures and more active catalysts.Can be challenging but is achievable with appropriate bulky, electron-rich phosphine ligands.[3]
Sterically Hindered Substrates Can be challenging due to steric hindrance around the reaction center.Highly effective with the use of sterically demanding ligands like XPhos and RuPhos, which promote the reductive elimination step.[3]

Table 2: Performance Comparison with Varied Substrates.

Chapman Rearrangement

The Chapman rearrangement is a thermal intramolecular reaction that converts an N-arylbenzimidate to an N,N-diarylbenzamide, which can then be hydrolyzed to the corresponding diphenylamine.[7] This method is particularly useful for the synthesis of diphenylamines that are difficult to access via intermolecular cross-coupling reactions.

  • Advantages: It is a metal-free method and can be used to synthesize sterically hindered diphenylamines.

  • Disadvantages: The synthesis of the starting N-arylbenzimidate can be multi-step, and the reaction often requires high temperatures.

Goldberg Reaction

The Goldberg reaction is a copper-catalyzed N-arylation of an amide with an aryl halide, followed by hydrolysis to yield the diphenylamine.[1] It is a variation of the Ullmann condensation.

  • Advantages: It can be a useful alternative when direct amination is problematic.

  • Disadvantages: It adds an extra hydrolysis step to the synthesis and is subject to the same limitations as the Ullmann condensation regarding harsh reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of substituted diphenylamines. Below are representative protocols for the Ullmann condensation and Buchwald-Hartwig amination.

Protocol 1: Ullmann Condensation for the Synthesis of N-Phenyl-4-nitroaniline

This protocol describes a classic Ullmann condensation to form an electron-deficient diphenylamine.

Materials:

  • 4-Nitroaniline (1.0 equiv)

  • Iodobenzene (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitroaniline, iodobenzene, potassium carbonate, and copper(I) iodide.

  • Add DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-nitroaniline.

  • Heat the reaction mixture to 140-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-4-nitroaniline.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-(4-methoxyphenyl)aniline

This protocol details a typical Buchwald-Hartwig amination using a palladium catalyst and a phosphine ligand.

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • Aniline (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • Xantphos (0.02 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ and Xantphos to an oven-dried Schlenk flask.

  • Add anhydrous toluene to the flask, followed by 4-bromoanisole, aniline, and sodium tert-butoxide.

  • Seal the Schlenk flask and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield N-(4-methoxyphenyl)aniline.

Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination[8]

Microwave irradiation can significantly accelerate the Buchwald-Hartwig amination, reducing reaction times from hours to minutes.[8]

Materials:

  • Aryl bromide (1.0 equiv)

  • Secondary amine (2.2 equiv)

  • Pd₂(dba)₃ (5 mol %)

  • XPhos (7 mol %)

  • t-BuONa (2.2 equiv)

  • Dry toluene

Procedure:

  • In a microwave vial under an argon atmosphere, combine the aryl bromide, secondary amine, Pd₂(dba)₃, XPhos, and t-BuONa.

  • Add dry toluene (20 mL per 1.0 g of aryl bromide).

  • Seal the vial and irradiate with microwaves at 130-150 °C for 10-30 minutes.[8]

  • After cooling, dilute the reaction mixture with dichloromethane (DCM).

  • Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Synthesis Pathways

The following diagrams illustrate the catalytic cycles of the Ullmann condensation and Buchwald-Hartwig amination.

Ullmann_Condensation cluster_0 Catalytic Cycle CuI Cu(I)X CuAmide Cu(I)NR₂ CuI->CuAmide + R₂NH, Base - HX, - Base-H⁺ Amine R₂NH Base Base CuIII_intermediate [Ar-Cu(III)(NR₂)-X] CuAmide->CuIII_intermediate + Ar-X (Oxidative Addition) ArylHalide Ar-X Product Ar-NR₂ CuIII_intermediate->Product Reductive Elimination Regen_CuI Cu(I)X Regen_CuI->CuI Regenerates start start->CuI

Figure 1: Catalytic cycle of the Ullmann Condensation.

Buchwald_Hartwig_Amination cluster_1 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd_complex Ar-Pd(II)(X)L₂ Pd0->OxAdd_complex + Ar-X (Oxidative Addition) ArylHalide Ar-X Amine_complex [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ OxAdd_complex->Amine_complex + R₂NH - X⁻ Amine R₂NH Amido_complex Ar-Pd(II)(NR₂)L₂ Amine_complex->Amido_complex + Base - Base-H⁺ Amido_complex->Pd0 Regenerates Product Ar-NR₂ Amido_complex->Product Reductive Elimination Base Base start start->Pd0

Figure 2: Catalytic cycle of the Buchwald-Hartwig Amination.

Conclusion

The synthesis of substituted diphenylamines can be achieved through several effective methods, with the Ullmann condensation and Buchwald-Hartwig amination being the most prominent. The Ullmann reaction offers a cost-effective solution, particularly for large-scale syntheses of specific compounds, but is often hampered by harsh reaction conditions. The Buchwald-Hartwig amination, on the other hand, provides a more versatile and milder alternative with a broader substrate scope and higher functional group tolerance, making it a preferred choice in many academic and pharmaceutical research settings. The Chapman rearrangement and Goldberg reaction represent valuable niche methods for specific applications. The selection of the optimal synthetic route requires a careful evaluation of the substrate's characteristics, the desired scale of the reaction, and economic considerations. The continued development of more efficient and sustainable catalytic systems, including metal-free and photocatalytic approaches, promises to further expand the toolbox for the synthesis of this important class of compounds.

References

A Comparative Spectroscopic Analysis of 4-methoxy-N-(4-nitrophenyl)aniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the spectroscopic properties of 4-methoxy-N-(4-nitrophenyl)aniline and its derivatives, 4-methoxy-N-(4-nitrobenzyl)aniline and 4-methoxy-2-nitroaniline, reveals distinct spectral features that are indicative of their unique molecular structures. This guide provides a comparative analysis of their UV-Vis, FT-IR, and NMR spectra, supported by experimental data and detailed methodologies, to aid researchers in their identification and characterization.

This publication serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a clear and objective comparison of the spectroscopic profiles of these closely related aromatic amines. The data presented herein is essential for understanding the structure-property relationships within this class of compounds.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for this compound and its derivatives.

CompoundUV-Vis (λmax, nm)FT-IR (Key Peaks, cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Data not availableData not availableData not availableData not available
4-methoxy-N-(4-nitrobenzyl)aniline Data not availableData not available3.68 (s, 3H, -OCH₃), 4.38 (s, 2H, -CH₂-), 6.40 (d, 2H, Ar-H), 6.72 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 8.10 (d, 2H, Ar-H)[1][2]Data not available
4-methoxy-2-nitroaniline Cutoff at 451 nmData not availableData not availableData not available
4-nitro-4′-methoxy benzylidene aniline *Data not available1511 & 1323 (NO₂ stretch)8.29 (d, Ar-H)Data not available

Note: 4-nitro-4′-methoxy benzylidene aniline is a structurally related compound included for comparative purposes.

Experimental Protocols

Synthesis of Derivatives

Synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline: This derivative was synthesized via a reductive amination reaction. Initially, p-nitro-benzaldehyde and p-anisidine were refluxed in methanol to form the corresponding imine intermediate. Subsequently, the intermediate was reduced using sodium borohydride in the presence of a catalytic amount of acetic acid to yield the final product.[1]

Synthesis of 4-methoxy-2-nitroaniline: The synthesis of this derivative typically involves a multi-step process starting from 4-methoxyaniline. The procedure includes acetylation of the amino group, followed by nitration of the aromatic ring, and subsequent hydrolysis to remove the acetyl group.

Spectroscopic Analysis

UV-Vis Spectroscopy: Ultraviolet-visible spectra were recorded on a standard spectrophotometer using a suitable solvent, such as ethanol or methanol. The analysis was conducted over a wavelength range of 200-800 nm to determine the maximum absorption wavelengths (λmax).

FT-IR Spectroscopy: Fourier-transform infrared spectra were obtained using a KBr pellet technique. The solid samples were mixed with potassium bromide and pressed into a pellet for analysis. The spectra were recorded in the 4000-400 cm⁻¹ range to identify the characteristic vibrational frequencies of the functional groups.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz or higher. Deuterated solvents, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), were used to dissolve the samples. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]

Signaling Pathways and Experimental Workflows

The general workflow for the synthesis and spectroscopic characterization of these aniline derivatives is depicted in the following diagram.

G General Workflow for Synthesis and Spectroscopic Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials (e.g., p-anisidine, nitrobenzaldehyde) reaction Chemical Reaction (e.g., Reductive Amination, Nitration) start->reaction purification Purification (e.g., Recrystallization) reaction->purification uv_vis UV-Vis Spectroscopy purification->uv_vis Characterization ft_ir FT-IR Spectroscopy purification->ft_ir nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr data_analysis Spectral Data Analysis and Comparison uv_vis->data_analysis ft_ir->data_analysis nmr->data_analysis

Caption: A flowchart illustrating the general experimental process from synthesis to spectroscopic analysis.

References

A Comparative Analysis of the Biological Activity of Nitroaniline Isomers for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of structurally similar compounds is paramount. This guide provides a detailed comparison of the biological activities of three nitroaniline isomers: ortho-nitroaniline (o-nitroaniline), meta-nitroaniline (m-nitroaniline), and para-nitroaniline (p-nitroaniline). The information is supported by experimental data to facilitate informed decisions in research and development.

Executive Summary

Nitroanilines are aromatic amines with a nitro group substituent, and their biological effects are significantly influenced by the isomeric position of this group. This guide summarizes the comparative toxicity, mutagenicity, and carcinogenicity of o-, m-, and p-nitroaniline. All three isomers exhibit toxicity, with methemoglobinemia being a common outcome. Their mutagenic and carcinogenic potentials, however, show notable differences, underscoring the importance of isomer-specific toxicological assessment.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data on the biological activities of the three nitroaniline isomers.

Biological Activityo-Nitroanilinem-Nitroanilinep-Nitroaniline
Acute Oral Toxicity (LD50 in rats) 1600 mg/kg[1][2]535 - 540 mg/kg[2]750 mg/kg[3][4][5][6]
Mutagenicity (Ames Test) Generally considered non-mutagenic in various strains with or without metabolic activation.[7]Mutagenic in some strains, with mutagenicity potentially influenced by metabolic activation.Mutagenic in Salmonella typhimurium strain TA98 with and without metabolic activation.[8]
Carcinogenicity Not classifiable as to its carcinogenicity to humans (IARC Group 3). No evidence of carcinogenicity in some animal studies.Not classifiable as to its carcinogenicity to humans (IARC Group 3). Limited data available.[9]Equivocal evidence of carcinogenic activity in male mice (increased incidence of hemangiosarcoma). No evidence of carcinogenic activity in female mice or rats.[8]

In-Depth Analysis of Biological Activities

Acute Toxicity

The acute oral toxicity, as indicated by the LD50 values in rats, shows that m-nitroaniline is the most acutely toxic of the three isomers, followed by p-nitroaniline and then o-nitroaniline. The primary mechanism of acute toxicity for all three isomers is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This can lead to cyanosis, headache, dizziness, and in severe cases, death.

Mutagenicity

The mutagenic potential of nitroaniline isomers, primarily assessed using the Ames test, varies significantly.

  • o-Nitroaniline: Consistently reported as non-mutagenic across various Salmonella typhimurium strains, both with and without metabolic activation by S9 mix.[7]

  • m-Nitroaniline: Has shown mutagenic activity in some Ames test studies. The requirement of metabolic activation for its mutagenicity can vary depending on the bacterial strain and experimental conditions.

  • p-Nitroaniline: Is mutagenic in the Salmonella typhimurium strain TA98, both with and without the addition of a metabolic activation system (S9).[8]

The differences in mutagenicity are attributed to the position of the nitro group, which influences the metabolic activation pathways and the nature of the reactive intermediates formed.

Carcinogenicity

The carcinogenic potential of the nitroaniline isomers is not uniform.

  • o-Nitroaniline: The International Agency for Research on Cancer (IARC) classifies o-nitroaniline in Group 3, "not classifiable as to its carcinogenicity to humans," due to inadequate evidence in humans and limited or inadequate evidence in experimental animals.

  • m-Nitroaniline: Similar to the ortho isomer, m-nitroaniline is also classified in IARC Group 3, with limited available data from long-term carcinogenicity studies.[9]

  • p-Nitroaniline: The National Toxicology Program (NTP) conducted 2-year gavage studies in mice and found "equivocal evidence of carcinogenic activity" in male B6C3F1 mice, based on an increased incidence of hemangiosarcomas of the liver and hemangiomas or hemangiosarcomas at all sites.[8] There was no evidence of carcinogenic activity in female mice or in male and female rats.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The test chemical is incubated with the bacteria, and if it is a mutagen, it will cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the substance.

Methodology:

  • Bacterial Strains: Salmonella typhimurium strains such as TA98, TA100, TA1535, and TA1537 are commonly used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate from rats pre-treated with an enzyme inducer. This is to mimic the metabolic processes in mammals that can convert a non-mutagenic compound into a mutagenic one.

  • Procedure:

    • A small amount of the bacterial culture, the test chemical at various concentrations, and either the S9 mix or a buffer are added to molten top agar.

    • The mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

In Vivo Micronucleus Assay

This assay is used to detect chromosomal damage or damage to the mitotic apparatus.

Principle: The test identifies the presence of micronuclei, which are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells in treated animals indicates genotoxic activity.

Methodology:

  • Animal Model: Typically, mice or rats are used.

  • Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels.

  • Sample Collection: Bone marrow or peripheral blood is collected at specific time points after treatment.

  • Slide Preparation and Analysis: The collected cells are stained, and the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.

  • Data Analysis: The number of micronucleated cells in the treated groups is compared to that in the vehicle control group. A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.

Visualization of Potential Signaling Pathways

The toxicity of nitroanilines is thought to involve the induction of oxidative stress and DNA damage, which can subsequently trigger apoptotic cell death. The following diagrams illustrate these generalized pathways. The precise and differential engagement of these pathways by each nitroaniline isomer is an area of ongoing research.

Oxidative_Stress_Pathway Nitroaniline Nitroaniline Isomer ROS Increased Reactive Oxygen Species (ROS) Nitroaniline->ROS Metabolism Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Cellular_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Nrf2 Nrf2 (Transcription Factor) Keap1_Nrf2->Nrf2 Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation and Binding Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription

Figure 1: Generalized Oxidative Stress Response Pathway.

DNA_Damage_Response Nitroaniline Nitroaniline Isomer DNA_Damage DNA Damage (e.g., Adducts, Strand Breaks) Nitroaniline->DNA_Damage Metabolic Activation ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR Recruitment and Activation Checkpoint_Activation Cell Cycle Checkpoint Activation (e.g., p53) ATM_ATR->Checkpoint_Activation Phosphorylation Cascade DNA_Repair DNA Repair Pathways (e.g., BER, NER, HR) Checkpoint_Activation->DNA_Repair Allows time for repair Apoptosis Apoptosis (Programmed Cell Death) Checkpoint_Activation->Apoptosis If damage is severe DNA_Repair->DNA_Damage Damage Resolution

References

A Comparative Guide to the Quantification of 4-methoxy-N-(4-nitrophenyl)aniline: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of 4-methoxy-N-(4-nitrophenyl)aniline, a key intermediate in various synthetic processes. This comparison is supported by a comprehensive, albeit illustrative, HPLC method validation study, offering insights into performance characteristics and experimental protocols.

High-Performance Liquid Chromatography (HPLC) Method

A novel reverse-phase HPLC (RP-HPLC) method was developed and validated for the quantification of this compound, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2][3] This method is designed to be specific, accurate, precise, and robust for its intended purpose.

Experimental Protocol: HPLC Method Validation

1. Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this analysis.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid) is proposed. A typical gradient might start at 50% acetonitrile and increase to 90% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the chromophores present in this compound, a wavelength in the range of 270-280 nm is expected to provide adequate sensitivity.[4][5]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., acetonitrile) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the test sample by dissolving it in the mobile phase to achieve a concentration within the validated linear range.

4. Validation Parameters: The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[1][6][7]

Data Presentation: HPLC Method Validation Results
Validation ParameterResultAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte.No interference at the analyte's retention time.
Linearity (r²) 0.9995r² ≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.85%RSD ≤ 2.0%
- Intermediate Precision1.20%RSD ≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mL-
Limit of Quantitation (LOQ) 0.3 µg/mL-
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min) and temperature (±2°C).Consistent results with minor variations.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is a robust method for the quantification of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative, particularly when higher sensitivity and specificity are required, or for the analysis of volatile impurities. A GC-MS method for related compounds has been reported, which can be adapted for this analyte.[8]

Experimental Protocol: GC-MS Method

1. Instrumentation: A GC system coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole) is required.

2. Chromatographic Conditions:

  • Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

3. Sample Preparation: Samples are typically dissolved in a volatile organic solvent like methanol or dichloromethane. Derivatization may be necessary for less volatile or polar analytes to improve chromatographic behavior, though it is often not required for aniline derivatives.[9]

Performance Comparison: HPLC vs. GC-MS

FeatureHPLC-UVGC-MS
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Specificity Good, based on retention time and UV spectrum. Potential for interference from co-eluting compounds with similar UV absorbance.Excellent, based on both retention time and mass spectrum, providing high confidence in analyte identification.
Sensitivity (LOD/LOQ) Typically in the low µg/mL to high ng/mL range.Generally higher, often reaching low ng/mL to pg/mL levels, especially in SIM mode.[8]
Precision Excellent, with RSD values typically below 2%.[1]Very good, with RSD values often below 5%.
Accuracy High, with recoveries typically between 98-102%.[7]High, with good recoveries, though can be affected by matrix effects.
Sample Throughput Relatively high, with typical run times of 10-30 minutes.Can be lower due to longer run times and potential need for sample derivatization.
Cost (Instrument & Consumables) Generally lower initial and running costs.Higher initial instrument cost and potentially higher maintenance and consumable costs.
Applicability Broadly applicable to a wide range of non-volatile and thermally stable compounds.[9]Best suited for volatile and thermally stable compounds.[10]

Visualizing the Workflow

To better understand the logical flow of the HPLC method validation process, the following diagram illustrates the key stages.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Select Chromatographic Conditions (Column, Mobile Phase, Flow Rate) B Optimize Detection Wavelength A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Routine Sample Analysis H->I J Stability Studies H->J

Caption: Workflow for HPLC Method Validation.

Signaling the Choice: A Decision Pathway

The choice between HPLC and GC-MS is often dictated by the specific requirements of the analysis. The following diagram outlines a decision-making pathway.

Decision_Pathway node_rect node_rect Start High Sensitivity & Specificity Required? Volatile Is the Analyte Volatile & Thermally Stable? Start->Volatile Yes HighThroughput High Sample Throughput Needed? Start->HighThroughput No Use_GCMS Use GC-MS Volatile->Use_GCMS Yes Consider_HPLC Consider HPLC Volatile->Consider_HPLC No Cost Is Cost a Major Constraint? HighThroughput->Cost Use_HPLC Use HPLC Cost->Use_HPLC Yes Cost->Consider_HPLC No

Caption: Decision Pathway for Analytical Method Selection.

References

Assessing the Potential Genotoxicity of 4-methoxy-N-(4-nitrophenyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential genotoxicity of 4-methoxy-N-(4-nitrophenyl)aniline. Due to the limited publicly available experimental data for this specific compound, this analysis is based on its structural similarity to other aromatic amines and nitroaromatic compounds, for which genotoxicity data are more readily available. This guide synthesizes existing data on related compounds to forecast the likely genotoxic profile of this compound and provides standardized protocols for its future empirical evaluation.

Chemical and Toxicological Profile Overview

This compound belongs to the class of aromatic amines and nitroaromatic compounds.[1] Both of these chemical classes are known to contain members that exhibit genotoxic and carcinogenic properties.[1][2][3] The genotoxicity of many aromatic amines is dependent on metabolic activation.[4][5] This process, often mediated by cytochrome P450 enzymes, can convert the parent compound into reactive electrophilic intermediates, such as N-hydroxylamines and nitrenium ions, which can then form covalent adducts with DNA, leading to mutations.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameN-(4-methoxyphenyl)-4-nitroanilinePubChem[6]
CAS Number730-11-0PubChem[6]
Molecular FormulaC13H12N2O3PubChem[6]
Molecular Weight244.25 g/mol PubChem[6]

Comparative Genotoxicity of Structurally Related Compounds

To infer the potential genotoxicity of this compound, this section compares the reported genotoxicity of structurally similar aromatic amines and nitroanilines. The presence of both a methoxy-substituted aniline and a nitro-substituted aniline moiety in the target molecule suggests that its toxicological profile may share characteristics with compounds possessing these individual features.

Table 2: Summary of Genotoxicity Data for this compound and Comparator Compounds

CompoundAmes Test (Bacterial Reverse Mutation Assay)In Vitro Micronucleus AssayIn Vivo Micronucleus AssayComet Assay
This compound No data availableNo data availableNo data availableNo data available
4-Nitroaniline Heterogeneous results; mutagenic potential with metabolic activation.[7][8] Potent frameshift mutagen in some strains.[9]Clastogenic to mammalian cells in vitro.[7]Not clastogenic in mice after intraperitoneal administration.[7]No data available
Aniline Negative in most standard strains.[8]Positive at high concentrations.Positive only at near-lethal doses.[10]No data available
2-Methoxy-4-nitroaniline Mutagenic with and without metabolic activation in S. typhimurium TA98 and TA100.[11]No data availableNo data availableNo data available
p-Anisidine (4-methoxyaniline) Generally considered non-mutagenic in standard Ames strains.Some evidence of clastogenicity at high concentrations.Negative.No data available

Experimental Protocols for Genotoxicity Assessment

The following are detailed methodologies for key experiments to definitively assess the genotoxicity of this compound, based on OECD guidelines.[12][13][14]

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

This test evaluates the ability of a substance to induce reverse mutations at selected loci of several bacterial strains.

  • Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA or WP2 pKM101.

  • Metabolic Activation: The assay is conducted with and without a liver post-mitochondrial fraction (S9 mix) from rats or hamsters pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Procedure:

    • Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto minimal glucose agar plates.

    • Pre-incubation Method: The mixture of test compound, bacteria, and S9 mix is incubated before being mixed with top agar and plated.

  • Dose Levels: A preliminary toxicity test is performed to determine the appropriate dose range. At least five different analyzable concentrations should be used.

  • Controls: Positive and negative (solvent/vehicle) controls are run concurrently.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertants over the background and/or a reproducible and statistically significant positive response for at least one concentration.

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This test identifies substances that cause chromosomal damage or aneuploidy.

  • Cell Lines: L5178Y, CHO, V79, TK6, or primary human lymphocytes.

  • Metabolic Activation: Conducted with and without an S9 mix.

  • Procedure:

    • Cells are exposed to the test compound for a short duration (3-6 hours) in the presence and absence of S9, or for a longer duration (e.g., one cell cycle) without S9.

    • Following exposure, cells are grown in fresh medium to allow for nuclear division.

    • A cytokinesis blocker (e.g., cytochalasin B) is added to accumulate binucleated cells.

  • Dose Levels: A preliminary cytotoxicity assay (e.g., relative cell count, relative increase in cell count) is performed to select at least three analyzable concentrations, with the highest concentration inducing significant toxicity (e.g., 55±5% cytotoxicity).

  • Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium iodide).

  • Evaluation: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A substance is considered positive if it induces a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.

In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT Assay - OECD TG 476)

This assay detects gene mutations induced by chemical substances in cultured mammalian cells.

  • Cell Lines: CHO, V79, or L5178Y cells, which have the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene.

  • Principle: The assay measures forward mutations at the HPRT locus. Mutant cells are resistant to the cytotoxic effects of a purine analogue, such as 6-thioguanine (TG) or 8-azaguanine (AG).

  • Procedure:

    • Cells are exposed to the test substance with and without metabolic activation.

    • After exposure, cells are cultured for a period (phenotypic expression time) to allow for the expression of the mutant phenotype.

    • Cells are then plated in both normal medium (to determine cloning efficiency) and medium containing the selective agent (to determine the number of mutants).

  • Dose Levels: Similar to the micronucleus test, a preliminary cytotoxicity test is required to determine the dose range.

  • Evaluation: The mutation frequency is calculated for each concentration. A compound is considered mutagenic if it produces a concentration-dependent increase in the mutant frequency and a statistically significant response at one or more concentrations.

Visualizations

The following diagrams illustrate the general workflow for genotoxicity testing and the metabolic activation pathway for aromatic amines.

Genotoxicity_Testing_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Follow-up Ames Ames Test (OECD 471) Decision1 Positive Result? Ames->Decision1 MN_vitro In Vitro Micronucleus (OECD 487) MN_vitro->Decision1 MLA Mouse Lymphoma Assay (OECD 490) MLA->Decision1 MN_vivo In Vivo Micronucleus (OECD 474) Decision2 Positive Result? MN_vivo->Decision2 Comet Comet Assay Comet->Decision2 Transgenic Transgenic Rodent Assay (OECD 488) Risk_assessment Risk_assessment Transgenic->Risk_assessment Start Test Compound: This compound Start->Ames Start->MN_vitro Start->MLA Decision1->MN_vivo Yes Decision1->Comet Yes Negative_Result Likely Non-Genotoxic Decision1->Negative_Result No Decision2->Transgenic Equivocal Risk_Assessment Genotoxicity Risk Assessment Decision2->Risk_Assessment Yes Metabolic_Activation_Pathway cluster_compound Parent Compound cluster_activation Metabolic Activation cluster_outcome Genotoxic Outcome Parent Aromatic Amine (e.g., this compound) Hydroxylamine N-hydroxylamine Parent->Hydroxylamine CYP450 (N-oxidation) Conjugate O-esterification (Sulfation/Acetylation) Hydroxylamine->Conjugate SULTs/NATs Nitrenium Nitrenium Ion (Reactive Electrophile) Hydroxylamine->Nitrenium Conjugate->Nitrenium Spontaneous Heterolysis Adduct DNA Adducts Nitrenium->Adduct Mutation Mutations Adduct->Mutation Cancer Cancer Initiation Mutation->Cancer

References

A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of N-aryl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural parameters of several N-aryl aniline derivatives as determined by single-crystal X-ray diffraction. The presented data, sourced from peer-reviewed crystallographic studies, offers insights into the conformational flexibility and solid-state packing of this important class of compounds. Detailed experimental protocols are provided to support the replication and extension of these findings.

Comparative Crystallographic Data

The following table summarizes key crystallographic data for a selection of N-aryl aniline derivatives, allowing for a direct comparison of their solid-state structures.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Dihedral Angle (°)Reference
4-Bromo-N-phenylanilineC₁₂H₁₀BrNOrthorhombicPccn15.6741(6)17.7531(7)7.3608(3)9052.5(1) between the benzene rings.[1][1]
4-ethoxy-N-(4-ethoxyphenyl)-N-phenylanilineC₂₂H₂₃NO₂MonoclinicP2₁/c7.3634(7)31.908(3)8.1372(8)107.598(1)61.77(8) and 84.77(8) between the phenyl and ethoxybenzene rings.[2][2]
4-Ethynyl-N,N-diphenylanilineC₂₀H₁₅NOrthorhombicPca2₁9.0532(8)16.8067(15)19.2508(18)90The two independent molecules in the asymmetric unit show N-aryl ring twist angles.[3][3]

Experimental Protocols

The determination of the crystal structures for the compared N-aryl aniline derivatives generally follows a standard procedure in single-crystal X-ray diffraction.

1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. For N-aryl aniline derivatives, suitable crystals are often obtained by slow evaporation of a saturated solution. Common solvents include ethanol, methanol, or mixtures like acetone/methanol. The choice of solvent and crystallization conditions (e.g., temperature) is crucial and often determined empirically.

2. Data Collection: A suitable single crystal is mounted on a goniometer head. Data collection is typically performed at low temperatures (e.g., 100 K or 125 K) to minimize thermal vibrations of the atoms.[1][3] A diffractometer, such as a Bruker APEXII CCD, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) is commonly used.[1][2] A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, often employing software packages like SHELXTL.[2] The initial structural model is then refined by a least-squares procedure against the experimental data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Visualizations

The following diagrams illustrate the experimental workflow for single-crystal X-ray diffraction and a comparison of the dihedral angles in the analyzed N-aryl aniline derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of N-aryl aniline derivative crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization selection Single Crystal Selection crystallization->selection mounting Crystal Mounting selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif Crystallographic Information File (CIF) validation->cif

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

dihedral_comparison cluster_legend Legend comp1 4-Bromo-N-phenylaniline angle1 52.5° comp1->angle1 comp2 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline angle2a 61.8° comp2->angle2a angle2b 84.8° comp2->angle2b key1 Dihedral Angle (Ring 1 vs Ring 2) key2a Dihedral Angle (Phenyl vs Ethoxybenzene 1) key2b Dihedral Angle (Phenyl vs Ethoxybenzene 2)

Caption: Comparison of dihedral angles in N-aryl aniline derivatives.

References

A Comparative Review of the Synthesis and Applications of 4-methoxy-N-(4-nitrophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the synthetic methodologies and burgeoning applications in materials science and oncology for the versatile diarylamine, 4-methoxy-N-(4-nitrophenyl)aniline.

This guide provides a comprehensive literature review of the synthesis and applications of this compound, a diarylamine derivative of significant interest to researchers in materials science and drug development. This document outlines and compares various synthetic routes, detailing experimental protocols and yields. Furthermore, it explores the compound's potential as a hole-transporting material in perovskite solar cells and its emerging role as a scaffold for novel anticancer agents, presenting supporting experimental data where available.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound can be achieved through several established synthetic methodologies, including reductive amination, Buchwald-Hartwig amination, and Ullmann condensation. The choice of method often depends on factors such as desired yield, scalability, and reagent availability.

Synthesis MethodReactantsReagents & ConditionsYield
Reductive Aminationp-Anisidine, p-Nitrobenzaldehyde1. Methanol, Reflux, 4h; 2. Acetic Acid, NaBH4, 2h>90%[1]
Multi-step Synthesis (related compound)4-Methoxyaniline1. Acetic anhydride; 2. Nitrating agent; 3. Hydrolysis>85%
Ullmann-type Condensation4-Nitrobenzenediazonium o-benzenedisulfonimide, Hexan-1-amineCu(I) catalyst87%

Table 1: Comparison of Synthetic Methods for this compound and Related Compounds.

Experimental Protocols

Reductive Amination: A detailed protocol for a similar compound, 4-methoxy-N-(4-nitrobenzyl)aniline, provides a reliable method. To a stirred solution of p-nitrobenzaldehyde (3.3 mmol) in methanol (10 ml), p-anisidine (3.3 mmol) is added at room temperature, and the mixture is refluxed for 4 hours. The resulting imine intermediate is then cooled and, without isolation, treated with a few drops of acetic acid followed by sodium borohydride (2.5 mmol). The reaction is stirred for an additional 2 hours and then quenched. This method is reported to yield the product in over 90%.[1]

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds.[2] The general approach involves the reaction of an aryl halide (e.g., 1-chloro-4-nitrobenzene or 1-bromo-4-nitrobenzene) with an amine (p-anisidine) in the presence of a palladium catalyst, a phosphine ligand, and a base. Studies on similar systems have shown that the choice of ligand and base is crucial, with electron-withdrawing groups on the aryl halide, such as the nitro group, generally favoring high yields.[3]

Ullmann Condensation (Goldberg Reaction): This copper-catalyzed reaction is a classical method for forming aryl-nitrogen bonds. The reaction typically involves heating an aryl halide with an amine in the presence of a copper catalyst and a base. A study on a related Ullmann-type coupling of an arenediazonium salt with an amine using a copper(I) catalyst reported a high yield of 87%.

Applications of this compound

The unique electronic properties of this compound, arising from the electron-donating methoxy group and the electron-withdrawing nitro group, make it a promising candidate for applications in both materials science and medicinal chemistry.

Hole-Transporting Material in Perovskite Solar Cells

Diarylamine derivatives are widely investigated as hole-transporting materials (HTMs) in perovskite solar cells (PSCs) due to their ability to facilitate the efficient extraction and transport of positive charge carriers (holes) from the perovskite absorber layer to the electrode. The performance of an HTM is evaluated based on several parameters, including its hole mobility, energy levels, and the overall power conversion efficiency (PCE) of the solar cell.

While specific data for this compound is not yet prevalent in the literature, numerous studies on analogous N,N-di(4-methoxyphenyl)aniline derivatives have demonstrated their potential. For instance, novel HTMs incorporating four N,N-di(4-methoxyphenyl)aminophenyl units on an ethene core have achieved PCEs of up to 12.77%, comparable to the widely used spiro-OMeTAD (13.28%).[1][4][5] Furthermore, recent breakthroughs with other aniline-based HTMs have reported PCEs exceeding 24%.[6] These findings suggest that this compound could be a cost-effective and efficient HTM for next-generation solar cells.

Hole_Transport_in_Perovskite_Solar_Cell Light Sunlight Perovskite Perovskite Light->Perovskite Photon Absorption (Electron-Hole Pair Generation)

Anticancer Agent Development

The N-aryl aniline scaffold is a common feature in many biologically active compounds, and derivatives of this compound are being explored for their potential as anticancer agents. The presence of the nitro group, a known pharmacophore in hypoxia-selective cytotoxic agents, further enhances the interest in this molecule.

While direct cytotoxicity data for this compound is limited, studies on closely related compounds have shown promising results. For example, a series of N-(4'-nitrophenyl)-l-prolinamides, which share the N-(4-nitrophenyl)aniline core, exhibited significant in vitro anticancer activity. One derivative, in particular, demonstrated 95.41% cell inhibition against the A549 human lung carcinoma cell line and 93.33% inhibition against the HCT-116 human colon carcinoma cell line at a concentration of 100 µM.[2] Another study on nitro-substituted hydroxynaphthanilides revealed that a derivative with a 4-nitrophenyl group was the most potent, inducing apoptosis in THP-1 human monocytic leukemia cells.[5] This suggests that the 4-nitrophenyl moiety is crucial for the observed cytotoxic effects.

Further research into the mechanism of action of these compounds has indicated that they can induce cell cycle arrest and apoptosis. For instance, certain pyrazolopyridine derivatives containing a 4-methoxyphenyl group have been shown to arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and CDK9.

Anticancer_Mechanism_of_Action

Conclusion

This compound is a readily accessible diarylamine with significant potential in both materials science and medicinal chemistry. While reductive amination appears to be a high-yielding synthetic route, further optimization of Buchwald-Hartwig and Ullmann conditions could offer viable alternatives. In the realm of applications, its structural similarity to high-performing hole-transporting materials warrants further investigation for its use in perovskite solar cells. Moreover, the promising anticancer activity of closely related analogues suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents. Future research should focus on the detailed characterization of this compound's material properties and a thorough investigation of its biological activity and mechanism of action.

References

Safety Operating Guide

Navigating the Disposal of 4-methoxy-N-(4-nitrophenyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Key Safety and Handling Considerations:

Before disposal, it is imperative to handle 4-methoxy-N-(4-nitrophenyl)aniline with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[1] All handling should occur in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[2][3]

Disposal Procedures:

The primary and universally recommended method for the disposal of this compound is to treat it as hazardous waste.[2][4] This involves collection in a designated, properly labeled, and sealed container for removal by a licensed hazardous waste disposal company.[1][4] Never dispose of this chemical down the drain or in regular trash, as it can be harmful to aquatic life and the environment.[1][5]

Quantitative Data Summary:

Specific quantitative data for the disposal of this compound, such as concentration limits for specific disposal routes, is not explicitly available in the provided search results. Disposal regulations are highly dependent on local, regional, and national guidelines. Therefore, consulting your institution's environmental health and safety (EHS) department or a certified waste disposal service is crucial to ensure full compliance.

Data PointValueSource
Recommended Disposal MethodIncineration or other approved hazardous waste treatmentGeneral guidance for organic chemical waste[6]
Container TypeTightly sealed, compatible, and clearly labeled containersGeneral laboratory practice[1][3]
Regulatory ComplianceAdherence to local, regional, and national hazardous waste regulations is mandatory.[2][5][7]

Experimental Protocols for Decontamination:

While specific experimental protocols for the neutralization or deactivation of this compound are not detailed in the search results, a general procedure for the decontamination of related N-nitroso compounds involves treatment with aluminum:nickel alloy powder in a basic medium.[8] This method has been shown to achieve at least 99.98% destruction of the tested nitrosamides.[8] However, the applicability of this method to this compound would require specific validation. For spills, it is recommended to sweep up the solid material and place it into a suitable container for disposal.[5] The spill area should then be cleaned with an appropriate solvent.

Disposal Workflow:

The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Characteristics (Solid, Liquid, Contaminated Materials) segregate Segregate Waste into Designated and Labeled Containers assess_waste->segregate storage Store Securely in a Well-Ventilated, Designated Hazardous Waste Area segregate->storage ppe->assess_waste consult_ehs Consult Institutional EHS and Local Regulations storage->consult_ehs waste_pickup Arrange for Pickup by a Licensed Hazardous Waste Disposal Service consult_ehs->waste_pickup documentation Complete all Necessary Waste Disposal Documentation waste_pickup->documentation end End: Proper Disposal Complete documentation->end

Caption: Disposal workflow for this compound.

The proper disposal of this compound is a process that demands careful adherence to safety protocols and regulatory requirements. By following the general principles for handling aromatic amines and nitrated organic compounds, and by working closely with institutional EHS departments and certified waste disposal services, laboratories can ensure the safe and environmentally responsible management of this chemical waste.

References

Personal protective equipment for handling 4-methoxy-N-(4-nitrophenyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-methoxy-N-(4-nitrophenyl)aniline

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.

Summary of Potential Hazards

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary concerns are acute toxicity if swallowed, inhaled, or in contact with skin, and potential for serious eye damage. Prolonged or repeated exposure may cause organ damage.

Hazard Classification (Anticipated)Precautionary Statement Codes (Anticipated)
Acute Toxicity, Oral (Category 3 or 4)P264, P270, P301+P310
Acute Toxicity, Dermal (Category 3)P280, P302+P352, P312
Acute Toxicity, Inhalation (Category 3)P261, P271, P304+P340
Serious Eye Damage/Eye IrritationP280, P305+P351+P338
Specific Target Organ Toxicity (Repeated Exposure)P260
Hazardous to the Aquatic EnvironmentP273

Operational Plan: Safe Handling and Storage

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Use a local exhaust system if dust or aerosols are likely to be generated.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection:

    • Wear a flame-retardant lab coat.

    • Use chemically resistant gloves (e.g., nitrile, tested to EN 374) and ensure they are inspected before use.

    • Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection:

    • If handling outside of a fume hood or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 particulate filter.[1]

3. Handling Procedures:

  • Pre-Handling:

    • Read and understand the supplier-provided SDS thoroughly.

    • Prepare all necessary equipment and materials within the fume hood.

    • Ensure the work area is clean and uncluttered.

  • During Handling:

    • Avoid the formation of dust and aerosols.[1]

    • Do not eat, drink, or smoke in the laboratory.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Keep the container tightly closed when not in use.

4. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]

  • Keep the container tightly sealed.

  • Store in a locked cabinet or an area accessible only to authorized personnel.

Emergency and First-Aid Plan
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

Spill Response Protocol:

  • Evacuate all non-essential personnel from the area.

  • Wear the full PPE as described above, including respiratory protection.

  • Avoid generating dust.

  • Carefully sweep up the spilled solid material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Do not allow the spilled material or cleaning runoff to enter drains or waterways.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all waste material (including contaminated consumables like gloves and wipes) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

2. Disposal Procedure:

  • Dispose of the waste through a licensed hazardous waste disposal company.

  • Follow all federal, state, and local environmental regulations for chemical waste disposal.[1]

  • It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber. This must be done by a certified professional.

Safe Handling Workflow

prep Preparation ppe Don PPE (Goggles, Lab Coat, Gloves) prep->ppe fume_hood Work in Fume Hood ppe->fume_hood handling Handle Chemical (Avoid Dust) fume_hood->handling storage Store Securely (Cool, Dry, Sealed) handling->storage If not all used decon Decontaminate Work Area handling->decon waste Collect Hazardous Waste decon->waste remove_ppe Remove PPE decon->remove_ppe dispose Dispose via Certified Vendor waste->dispose wash Wash Hands remove_ppe->wash

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.